molecular formula C14H12N2 B1456824 4,6-Dimethyl-2-phenyl-nicotinonitrile CAS No. 858119-90-1

4,6-Dimethyl-2-phenyl-nicotinonitrile

Cat. No.: B1456824
CAS No.: 858119-90-1
M. Wt: 208.26 g/mol
InChI Key: ATMUBRGJIOHNMR-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-phenyl-nicotinonitrile is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dimethyl-2-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-8-11(2)16-14(13(10)9-15)12-6-4-3-5-7-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMUBRGJIOHNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,6-Dimethyl-2-phenylpyridine-3-carbonitrile chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,6-Dimethyl-2-phenylpyridine-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethyl-2-phenylpyridine-3-carbonitrile, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its core chemical structure, physicochemical properties, and established synthetic methodologies, with a particular focus on the mechanistic underpinnings of multi-component reactions. This document further details the expected spectroscopic signatures for structural elucidation and discusses the compound's reactivity and potential applications as a versatile chemical scaffold. Detailed, field-proven experimental protocols for its synthesis and characterization are provided, alongside essential safety and handling guidelines, to support researchers and drug development professionals in their work with this molecule.

Molecular Structure and Physicochemical Properties

4,6-Dimethyl-2-phenylpyridine-3-carbonitrile possesses a hybrid structure featuring a substituted pyridine core. The pyridine ring, a six-membered nitrogen-containing heterocycle, is decorated with two methyl groups at positions 4 and 6, a phenyl group at position 2, and a nitrile (cyano) group at position 3. This arrangement of functional groups imparts specific electronic and steric properties that govern its reactivity and potential for further chemical modification.

chemical_structure cluster_pyridine Pyridine Core cluster_substituents Substituents N N C2 C N->C2 C3 C C2->C3 Phenyl Phenyl (C₆H₅) C2->Phenyl 2 C4 C C3->C4 CN Carbonitrile (C≡N) C3->CN 3 C5 C C4->C5 Me4 Methyl (CH₃) C4->Me4 4 C6 C C5->C6 H5 H5 C6->N Me6 Methyl (CH₃) C6->Me6 6

Caption: Chemical structure of 4,6-Dimethyl-2-phenylpyridine-3-carbonitrile.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂Calculated
Molecular Weight 208.26 g/mol Calculated
IUPAC Name 4,6-dimethyl-2-phenylpyridine-3-carbonitrile-
Appearance Expected to be a white to pale yellow solidInferred from similar compounds[1][2]
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, CH₂Cl₂)Inferred from synthesis protocols[1]

Synthesis and Reaction Mechanisms

The synthesis of polysubstituted pyridines is a cornerstone of heterocyclic chemistry. For structures like 4,6-dimethyl-2-phenylpyridine-3-carbonitrile, multi-component reactions (MCRs) are particularly favored due to their high atom economy and procedural simplicity.[3] A highly plausible and efficient route involves the reaction of a chalcone (an α,β-unsaturated ketone) with an active methylene nitrile, such as 3-aminobut-2-enenitrile, in the presence of an ammonia source like ammonium acetate.[1]

This reaction is a variation of established pyridine syntheses and proceeds through a cascade of classical organic reactions. The causality behind this one-pot synthesis is as follows:

  • Michael Addition: The enamine character of 3-aminobut-2-enenitrile allows it to act as a nucleophile, attacking the β-carbon of the chalcone (1,3-diphenylprop-2-en-1-one, for a related structure). This forms a key acyclic intermediate.

  • Cyclization & Dehydration: The intermediate undergoes intramolecular cyclization, where the amino group attacks the carbonyl carbon of the former chalcone. Subsequent dehydration (loss of a water molecule) leads to a dihydropyridine intermediate.

  • Aromatization: The dihydropyridine intermediate readily undergoes oxidation to achieve the thermodynamically stable aromatic pyridine ring. In many setups, atmospheric oxygen or a mild oxidant present in the reaction mixture is sufficient to drive this final aromatization step.

synthesis_mechanism reagents Reactants: - Chalcone (Ar-CO-CH=CH-Ph) - 3-Aminobut-2-enenitrile - Ammonium Acetate michael Michael Addition reagents->michael intermediate1 Acyclic Intermediate michael->intermediate1 Forms C-C bond cyclization Intramolecular Cyclization & Dehydration intermediate1->cyclization intermediate2 Dihydropyridine Intermediate cyclization->intermediate2 Forms heterocycle aromatization Oxidative Aromatization intermediate2->aromatization Achieves stability product Final Product: 4,6-Dimethyl-2-phenylpyridine -3-carbonitrile aromatization->product experimental_workflow start Start synthesis Step 1: Synthesis (One-Pot Reaction) start->synthesis workup Step 2: Reaction Workup (Precipitation & Filtration) synthesis->workup Crude Product purification Step 3: Purification (Recrystallization from Ethanol) workup->purification characterization Step 4: Characterization (NMR, IR, MS) purification->characterization Purified Solid validation Product Validated? characterization->validation end End: Pure Compound validation->end Yes rework Repeat Purification validation->rework No rework->purification

Caption: Standard experimental workflow from synthesis to validation.

Protocol 5.1: Synthesis of 4,6-Dimethyl-2-phenylpyridine-3-carbonitrile

This protocol is adapted from general methods for the synthesis of substituted pyridine-3-carbonitriles. [1] Materials:

  • 1-Phenyl-2-buten-1-one (Benzalacetone)

  • 3-Aminobut-2-enenitrile

  • Ammonium acetate

  • Absolute Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenyl-2-buten-1-one (10 mmol), 3-aminobut-2-enenitrile (10 mmol), and ammonium acetate (15 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. The rationale for using ethanol is its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Isolation: Pour the cooled mixture into 100 mL of ice-cold water to maximize precipitation. Collect the crude solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product. Dry the crystals under vacuum.

Protocol 5.2: Spectroscopic Characterization
  • Sample Preparation: Prepare samples of the purified product for each analytical technique according to instrument guidelines. For NMR, dissolve ~5-10 mg in a suitable deuterated solvent (e.g., CDCl₃). For IR, prepare a KBr pellet or use a thin film.

  • ¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of the predicted peaks as detailed in Table 2. The integration of proton signals should correspond to the number of protons in the structure.

  • FT-IR Spectroscopy: Acquire an IR spectrum and identify the characteristic stretching frequencies for the nitrile and aromatic ring systems.

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound by identifying the molecular ion peak.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4,6-dimethyl-2-phenylpyridine-3-carbonitrile is not widely available, data from structurally related aminopyridines and nitriles should be used to inform safe handling practices. [4][5][6]

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [5][6]May cause skin, eye, and respiratory irritation. [4][6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. [4][5]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [6]Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [5]* First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention. [4][5] * Skin: Remove contaminated clothing and wash the affected area with soap and water. [5] * Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. [4] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [5]

References

  • Hantzsch Pyridine Synthesis | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Sridhar, R. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Retrieved from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. (n.d.). ResearchGate. Retrieved from [Link]

  • Morlet-Savary, F., et al. (2019). The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. MDPI. Retrieved from [Link]

  • Thorpe-Ziegler reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Thorpe reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Thorpe reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Compound 4,6-dimethyl-2-{[(phenylsulfanyl)methyl]sulfanyl}pyridine-3-carbonitrile... (n.d.). MolPort. Retrieved from [Link]

  • 2-Amino-4,6-diphenylpyridine-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. (2023, April 20). MDPI. Retrieved from [Link]

  • Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • 4,6-dimethyl-2-phenylpyrimidine. (2025, May 20). LookChem. Retrieved from [Link]

  • Zuraev, A. V., et al. (n.d.). Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. ResearchGate. Retrieved from [Link]

  • Al-Zahrani, F. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Retrieved from [Link]

  • ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method of 2-amino-4, 6-dimethylpyridine. (n.d.). Google Patents.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective... (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Naggar, A. A. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Retrieved from [Link]

  • MassBank Record: CC-MS-27-002-3. (2015, August 25). MassBank. Retrieved from [Link]

  • Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. (n.d.). MDPI. Retrieved from [Link]

  • ¹³C NMR Spectrum (1D, 200 MHz, C₆D₆, simulated) (NP0035471). (n.d.). NP-MRD. Retrieved from [Link]

  • Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. (n.d.). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • ¹H NMR spectra of the [{Pd(η³-2-Me-C₃H₄)}₆(4-PPh₂py)₁₂{Pd₂(tpbz)}₃]¹⁸⁺... (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. (n.d.). PMC. Retrieved from [Link]

  • FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.). IJERA. Retrieved from [Link]

Sources

Technical Guide: 3-Cyano-4,6-dimethyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

3-Cyano-4,6-dimethyl-2-phenylpyridine (IUPAC: 4,6-dimethyl-2-phenylpyridine-3-carbonitrile) represents a privileged scaffold in medicinal chemistry, belonging to the class of polysubstituted nicotinonitriles. Distinct from its 2-amino or 4-phenyl analogs, this specific isomer integrates a hydrophobic phenyl ring at the C2 position adjacent to an electron-withdrawing cyano group at C3.

This structural arrangement creates a unique "push-pull" electronic system, imparting valuable photophysical properties (fluorescence) and specific biological reactivity profiles (Michael acceptor capability via the nitrile-activated core). It is widely investigated as a precursor for fused heterocycles (e.g., pyrimido[4,5-b]quinolines) and as a pharmacophore in tubulin polymerization inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Physicochemical Profile[3][4][5][6][7][8][9][10][11]
PropertyValue / Description
Molecular Formula C₁₄H₁₂N₂
Molecular Weight 208.26 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 128–130 °C (Literature dependent on polymorph)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water
Electronic Character Electron-deficient pyridine ring (π-acceptor)
Fluorescence Blue/Green emission (Solvatochromic)
Key Functional Groups Nitrile (C3), Phenyl (C2), Methyls (C4, C6)

Synthetic Architecture: The Regioselective Protocol

While one-pot multicomponent reactions (MCRs) are common for cyanopyridines, they often suffer from poor regioselectivity when targeting the 2-phenyl-4,6-dimethyl substitution pattern specifically. The most authoritative and self-validating method involves a stepwise construction starting from the Guareschi-Thorpe pyridone, followed by aromatization and cross-coupling.

Core Synthesis Workflow

This protocol ensures the phenyl group is exclusively at the C2 position, avoiding the formation of 4-phenyl isomers common in chalcone-based MCRs.

Step 1: Guareschi-Thorpe Condensation

Formation of the pyridone core using acetylacetone and cyanoacetamide.

  • Reagents: Acetylacetone, Cyanoacetamide, KOH (or Piperidine), Ethanol.

  • Mechanism: Double Michael addition/cyclization.

Step 2: Chlorination (Aromatization)

Conversion of the lactam (pyridone) to the reactive electrophile.

  • Reagents: POCl₃ (Phosphorus oxychloride), PCl₅ (optional catalyst).

  • Product: 2-Chloro-3-cyano-4,6-dimethylpyridine.

Step 3: Suzuki-Miyaura Cross-Coupling

Introduction of the phenyl ring.

  • Reagents: Phenylboronic acid, Pd(PPh₃)₄ (Catalyst), Na₂CO₃, Toluene/Ethanol/Water.

  • Outcome: 3-Cyano-4,6-dimethyl-2-phenylpyridine.

Synthesispathway Start Acetylacetone + Cyanoacetamide Intermediate1 3-Cyano-4,6-dimethyl- 2-pyridone Start->Intermediate1 Reagent1 KOH, EtOH Reflux Intermediate2 2-Chloro-3-cyano- 4,6-dimethylpyridine Intermediate1->Intermediate2 Reagent2 POCl3 100°C Product 3-Cyano-4,6-dimethyl- 2-phenylpyridine Intermediate2->Product Reagent3 Ph-B(OH)2, Pd(0) Na2CO3

Caption: Figure 1. Stepwise regioselective synthesis ensuring C2-phenyl placement via Suzuki coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of the 2-Chloro Precursor

Objective: Synthesize 2-chloro-4,6-dimethylnicotinonitrile.

  • Condensation: Dissolve cyanoacetamide (1 eq) and acetylacetone (1 eq) in ethanol. Add KOH (1.1 eq) dissolved in minimum water.

  • Reaction: Heat to reflux for 4 hours. A solid precipitate (the pyridone salt) will form.

  • Workup: Acidify with HCl to pH 3. Filter the solid 3-cyano-4,6-dimethyl-2-pyridone.[1] Recrystallize from ethanol.

  • Chlorination: Suspend the dried pyridone (1 eq) in POCl₃ (5 eq). Heat at 100°C for 3-5 hours until the solution becomes clear.

  • Quenching: Pour the reaction mixture onto crushed ice (Caution: Exothermic). Neutralize with NaHCO₃.

  • Isolation: Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.

    • Validation Point: TLC (Hexane/EtOAc 4:1) should show a single spot with higher Rf than the pyridone.

Protocol B: Suzuki Coupling (Target Synthesis)

Objective: Install the phenyl group at C2.

  • Setup: In a Schlenk flask, combine 2-chloro-4,6-dimethylnicotinonitrile (1.0 mmol), Phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Solvent: Add Toluene (10 mL) and 2M Na₂CO₃ aqueous solution (5 mL).

  • Degassing: Purge with Argon/Nitrogen for 15 minutes to remove oxygen (Critical for Pd catalyst survival).

  • Reaction: Reflux at 110°C for 12 hours under inert atmosphere.

  • Purification: Cool to RT. Dilute with water and extract with Ethyl Acetate.[2] Wash organic layer with brine.[3]

  • Chromatography: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

    • Yield Expectation: 75-85%.

Biological & Pharmacological Applications[4][5][7][10][12][14][16][17]

The 3-cyano-2-phenylpyridine motif is a bioisostere for several kinase inhibitors. The nitrile group plays a pivotal role in hydrogen bonding with residues in the ATP-binding pocket of enzymes.

Key Mechanisms of Action
  • Tubulin Polymerization Inhibition: The 2-phenylpyridine core mimics the combretastatin pharmacophore, binding to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells.

  • Antimicrobial Activity: The electron-deficient ring facilitates interaction with bacterial DNA gyrase.

  • Fluorescent Probes: Due to its internal charge transfer (ICT) properties, this molecule is used to design fluorescent sensors for biological microenvironments (polarity sensors).

BioActivity Compound 3-Cyano-4,6-dimethyl- 2-phenylpyridine Target1 Tubulin (Colchicine Site) Compound->Target1 Target2 Bacterial DNA Gyrase Compound->Target2 Target3 Fluorescent Sensing Compound->Target3 Effect1 Apoptosis Induction (Anticancer) Target1->Effect1 Effect2 Bacteriostasis Target2->Effect2 Effect3 Solvatochromic Imaging Target3->Effect3

Caption: Figure 2. Pharmacological targets and downstream effects of the 3-cyano-2-phenylpyridine scaffold.

References

  • Synthesis of 2-pyridones (Guareschi-Thorpe): Misic-Vukovic, M. et al. "Synthesis and structure of some 3-cyano-4,6-dimethyl-2-pyridones." Journal of the Serbian Chemical Society, 2004.

  • Suzuki Coupling on Chloropyridines: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.

  • Biological Activity of Cyanopyridines: Moustafa, A. H. et al. "Synthesis and biological evaluation of some new 3-cyanopyridine derivatives."[4] European Journal of Medicinal Chemistry, 2011.

  • Fluorescence Properties: Klymchenko, A. S. "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research, 2017.

  • General Multicomponent Synthesis Review: D'Souza, D. M., & Müller, T. J. J. "Multi-component syntheses of heterocycles by Sonogashira coupling–isomerization sequences." Chemical Society Reviews, 2007.

Sources

The 2-Aryl-4,6-dimethylnicotinonitrile Scaffold: Synthetic Architecture and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-4,6-dimethylnicotinonitrile scaffold represents a privileged structural motif in modern medicinal chemistry. Distinct from its ubiquitous 2-amino analogs, the 2-aryl variant replaces the hydrogen-bond donor (NH₂) with a lipophilic, aromatic vector at the C2 position. This substitution dramatically alters the physicochemical profile (LogP, metabolic stability) and target affinity, making it a critical core for developing tubulin polymerization inhibitors , tyrosine kinase inhibitors (TKIs) , and agrochemical agents .

This technical guide provides a rigorous analysis of the scaffold's architecture, a self-validating synthetic protocol via the "Chloropyridine Gateway," and a strategic overview of its therapeutic applications.

Part 1: Structural Anatomy & Pharmacophore Analysis

The efficacy of the 2-aryl-4,6-dimethylnicotinonitrile core stems from its ability to function as a rigid, hydrophobic clamp with a specific polar anchor.

The "Magic Methyl" Effect

The 4,6-dimethyl substitution pattern is not merely decorative; it serves three critical functions:

  • Conformational Lock: The C4-methyl group exerts steric pressure on the C3-cyano group and the C5-position, restricting rotation and forcing the molecule into a planar or near-planar conformation favored by many enzymatic pockets.

  • Metabolic Shielding: The C6-methyl group blocks the metabolically vulnerable C6 position of the pyridine ring, preventing rapid oxidation by cytochrome P450 enzymes (a common liability in unsubstituted pyridines).

  • Solubility & Permeability: The methyl groups increase lipophilicity (LogP), enhancing passive membrane permeability compared to the naked pyridine core.

The C3-Cyano Anchor

The nitrile (cyano) group at position 3 is an essential pharmacophore. It acts as a weak hydrogen bond acceptor (interaction with Ser/Thr residues in kinase pockets) and is bioisosteric with carbonyls and halogens, often improving metabolic stability.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the scaffold.

SAR_Logic Core Pyridine Core (Aromatic Scaffold) Pos2 C2-Aryl Group (Hydrophobic/π-Stacking) Core->Pos2 Vector for Diversity Pos3 C3-Cyano Group (H-Bond Acceptor) Core->Pos3 Polar Anchor Pos46 4,6-Dimethyl (Steric Bulk/Metabolic Shield) Core->Pos46 Lipophilicity & Stability Target Target Pos2->Target Fits Hydrophobic Pocket (e.g., Kinase ATP site)

Caption: Functional decomposition of the 2-aryl-4,6-dimethylnicotinonitrile scaffold highlighting the specific role of each substituent in ligand-target binding.

Part 2: Synthetic Pathways (The "How-To")

While multicomponent reactions (MCRs) exist, they often suffer from regioselectivity issues or yield the 2-amino derivative. For high-precision drug discovery, the Suzuki-Miyaura Cross-Coupling via the 2-Chloropyridine Gateway is the authoritative, self-validating method.

The "Chloropyridine Gateway" Protocol

This route ensures the exclusive formation of the C2-Aryl bond without contaminating amino byproducts.

Step 1: Synthesis of the Precursor (2-Chloro-4,6-dimethylnicotinonitrile)
  • Reagents: Acetylacetone, Cyanoacetamide, POCl₃.

  • Mechanism: Guareschi-Thorpe condensation followed by Vilsmeier-Haack type chlorination.

Protocol:

  • Condensation: Dissolve cyanoacetamide (1.0 eq) and acetylacetone (1.0 eq) in ethanol with a catalytic amount of piperidine. Reflux for 4 hours. The product, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, precipitates upon cooling.

  • Chlorination: Suspend the dried pyridone (1.0 eq) in POCl₃ (5.0 eq). Add PCl₅ (1.0 eq) to accelerate the reaction. Reflux at 110°C for 3-5 hours.[1]

  • Workup (Critical): Pour the reaction mixture onto crushed ice slowly (exothermic!). Neutralize with Na₂CO₃ to pH 7. Extract with Dichloromethane (DCM).

  • Validation: The product 2-chloro-4,6-dimethylnicotinonitrile (CAS 14237-71-9) appears as a white/off-white solid.

    • ¹H NMR (CDCl₃): δ 2.55 (s, 3H, 6-Me), 2.60 (s, 3H, 4-Me), 7.10 (s, 1H, H-5).

Step 2: Suzuki-Miyaura Cross-Coupling

This step installs the variable aryl group.

  • Reagents: 2-Chloro-4,6-dimethylnicotinonitrile (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

  • Degassing: In a sealed tube, combine the chloropyridine, boronic acid, and base in the solvent mixture. Sparge with Nitrogen/Argon for 10 minutes (Essential to prevent Pd oxidation).

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly. Seal the tube.

  • Reaction: Heat to 90-100°C for 12 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting chloride spot (higher Rf) should disappear.

  • Purification: Filter through Celite. Concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Synthetic Workflow Diagram

Synthesis_Workflow Start Acetylacetone + Cyanoacetamide Inter1 Pyridone Intermediate (4,6-dimethyl-2-oxo...) Start->Inter1 Base Cat. Reflux Chlorination Chlorination (POCl3, 110°C) Inter1->Chlorination ChloroPy 2-Chloro-4,6-dimethyl- nicotinonitrile Chlorination->ChloroPy Nucleophilic Substitution Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) ChloroPy->Suzuki Cross-Coupling Final Target: 2-Aryl-4,6-dimethyl- nicotinonitrile Suzuki->Final C-C Bond Formation

Caption: Step-wise synthetic pathway from raw materials to the final 2-aryl scaffold via the 2-chloropyridine intermediate.

Part 3: Therapeutic Applications

Oncology: Tubulin & Kinase Inhibition

The 2-aryl-4,6-dimethylnicotinonitrile scaffold is a bioisostere of the combretastatin and colchicine binding domains.

  • Mechanism: The 2-aryl moiety mimics the B-ring of colchicine, while the pyridine nitrogen and cyano group interact with the α-tubulin subunit. This disrupts microtubule assembly, leading to cell cycle arrest in the G2/M phase.

  • Kinase Homology: The scaffold fits into the ATP-binding pocket of EGFR and Src kinases. The N1-atom of pyridine accepts a H-bond from the hinge region (e.g., Met793 in EGFR), while the 2-aryl group extends into the hydrophobic back pocket.

Antimicrobial Potential

Derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus) by inhibiting DNA gyrase. The 3-cyano group is critical here for binding to the ATPase domain of the enzyme.

Part 4: Characterization & Data Presentation

To ensure the integrity of the synthesized compounds, the following spectral characteristics must be verified.

Key Spectral Signatures (Validation Table)
FeatureTechniqueExpected SignalStructural Insight
C≡N Stretch FT-IR2215–2230 cm⁻¹ (Strong)Confirms integrity of the nitrile group.
4-Methyl ¹H NMRδ 2.40–2.60 (Singlet)Deshielded by aromatic ring current.
6-Methyl ¹H NMRδ 2.50–2.70 (Singlet)Distinct from 4-Me due to N-proximity.
H-5 Proton ¹H NMRδ 6.90–7.20 (Singlet)Diagnostic aromatic proton; confirms 4,6-substitution.
Molecular Ion LC-MS[M+H]⁺Essential for confirming the aryl addition.
Troubleshooting Common Issues
  • Low Yield in Suzuki: Often due to oxygen poisoning. Solution: rigorous degassing of solvents before adding the catalyst.

  • Hydrolysis of CN: Prolonged heating in strong acid/base can hydrolyze the nitrile to an amide (IR shift to 1650 cm⁻¹). Solution: Maintain neutral workup conditions.

References

  • Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

    • Organic Syntheses Procedure (Analogous for 2-Chloronicotinonitrile).
    • Source:

    • Note: This foundational protocol describes the chlorination of nicotinonitriles using POCl3, the standard method for gener
  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry

    • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Upd
    • Source:

  • Synthesis and Biological Evaluation of Pyridine-3-carbonitriles

    • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. (Relevant for spectral comparisons and biological assays of the class).
    • Source:

  • Commercial Availability & Physical Data

    • 2-Chloro-4,6-dimethylnicotinonitrile (CAS 14237-71-9) Data Sheet.[2]

    • Source:

  • General Suzuki Coupling on Chloropyridines

    • Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines.
    • Source:

Sources

An In-depth Technical Guide to the Solubility of 4,6-Dimethyl-2-phenyl-nicotinonitrile in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone of its potential therapeutic success. It is a deceptively simple parameter that dictates a cascade of downstream events, from the feasibility of in vitro high-throughput screening to the ultimate bioavailability of a drug candidate in vivo. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the solubility of a specific and promising scaffold: 4,6-Dimethyl-2-phenyl-nicotinonitrile, within the context of a uniquely powerful and ubiquitous solvent, Dimethyl Sulfoxide (DMSO).

This document eschews a rigid, templated approach. Instead, it is structured to provide a comprehensive and logical narrative, beginning with the fundamental properties of both the solute and the solvent, delving into the theoretical underpinnings of their interaction, and culminating in practical, field-tested protocols for the empirical determination of solubility. The aim is to equip the reader not just with procedural steps, but with the scientific rationale behind them, fostering a deeper understanding that is essential for troubleshooting and adapting these methods to novel compounds.

Section 1: Understanding the Key Players

The Solute: this compound - A Profile

This compound belongs to the substituted pyridine class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules.[1][2] An analysis of its structure reveals key features that will govern its solubility:

  • Aromatic Rings: The presence of both a pyridine and a phenyl ring introduces significant nonpolar character, suggesting a degree of hydrophobicity.

  • Nitrile Group (-C≡N): The nitrile functionality is highly polar and can act as a hydrogen bond acceptor.

  • Methyl Groups (-CH₃): These aliphatic groups contribute to the nonpolar nature of the molecule.

  • Nitrogen in the Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to potential interactions with polar solvents.

The interplay of these functionalities suggests that this compound is a somewhat polar molecule with significant nonpolar regions. Its solubility will therefore be highly dependent on the nature of the solvent.

The Solvent: Dimethyl Sulfoxide (DMSO) - The "Super Solvent"

Dimethyl Sulfoxide, with the chemical formula (CH₃)₂SO, is a highly polar, aprotic solvent that has earned the moniker "the super solvent" for its remarkable ability to dissolve a vast array of both polar and nonpolar compounds.[3][4][5] Its exceptional solvent properties stem from its unique molecular structure and characteristics:

  • High Polarity: The S=O bond is highly polarized, leading to a large dipole moment. This allows DMSO to effectively solvate polar molecules and ions.[6]

  • Aprotic Nature: DMSO does not have any acidic protons, meaning it does not act as a hydrogen bond donor. This is a crucial characteristic, as it prevents the deactivation of anionic nucleophiles in chemical reactions.

  • Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor, allowing it to interact favorably with solutes that can donate hydrogen bonds.

  • Miscibility: DMSO is miscible with water and a wide range of organic solvents, making it a versatile choice for various applications.[3][7]

These properties make DMSO an indispensable tool in drug discovery, particularly for creating concentrated stock solutions for high-throughput screening (HTS) assays.[8][9]

Section 2: The Theoretical Framework of Solubility

The dissolution of a crystalline solid like this compound in a liquid solvent such as DMSO is a complex process governed by thermodynamics. It can be conceptually broken down into three steps:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavity Formation: The energy required to create a space or "cavity" in the solvent to accommodate a solute molecule.

  • Solvation Energy: The energy released when the solute molecule is placed in the solvent cavity and interacts with the surrounding solvent molecules.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy of the solute and the energy required for cavity formation in the solvent.

In the case of this compound and DMSO, the following interactions are anticipated:

  • Dipole-Dipole Interactions: The highly polar S=O bond in DMSO will interact strongly with the polar nitrile group and the pyridine ring of the solute.

  • London Dispersion Forces: The nonpolar phenyl and methyl groups of the solute will interact with the methyl groups of DMSO via these weaker, yet significant, forces.

The overall favorable combination of these interactions is what is expected to drive the solubility of this compound in DMSO.

Section 3: Experimental Determination of Solubility in DMSO

While theoretical predictions are valuable, the definitive measure of solubility is through empirical determination. The following is a detailed protocol for determining the maximum solubility of a novel compound like this compound in DMSO at room temperature. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials
  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes

  • Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, NMR)

Step-by-Step Protocol
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.[10]

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

    • Vigorously vortex the mixture for 2-3 minutes to promote dissolution.[10]

    • Visually inspect the solution. If the compound has completely dissolved, add small, pre-weighed increments of the compound, vortexing thoroughly after each addition, until a solid precipitate is clearly visible. This ensures that the solution is supersaturated.

  • Equilibration:

    • Incubate the supersaturated solution at a constant, controlled room temperature (e.g., 25°C) for at least 24 hours.[10] This extended incubation is critical to allow the system to reach thermodynamic equilibrium.

    • Gently agitate the solution periodically during this time to ensure continuous contact between the solid and the solvent.

  • Separation of Undissolved Solid:

    • Centrifuge the equilibrated solution at a high speed (e.g., 14,000 rpm) for 10 minutes. This will create a compact pellet of the undissolved solid at the bottom of the tube.[10]

  • Quantification of the Solute in the Supernatant:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent in which this compound is highly soluble and that is compatible with the chosen analytical method (e.g., methanol or acetonitrile for HPLC).

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV with a standard curve) to determine the concentration of this compound in the supernatant.

Data Calculation and Presentation

The solubility is calculated from the concentration of the solute in the supernatant. The results should be expressed in standard units for easy comparison.

ParameterValue
Temperature[Specify in °C]
Concentration in Supernatant[Specify in mg/mL or mM]
Molar Solubility[Specify in mol/L]

Section 4: Visualizing the Workflow

A clear understanding of the experimental workflow is paramount for reproducibility and accuracy.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex1 Vortex add_dmso->vortex1 add_excess Add Excess Compound vortex1->add_excess incubate Incubate 24h at RT add_excess->incubate Supersaturated Solution agitate Periodic Agitation incubate->agitate centrifuge Centrifuge agitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant Separated Phases dilute Dilute supernatant->dilute analyze Analyze (HPLC/NMR) dilute->analyze report Report Solubility analyze->report Concentration Data

Figure 1: Experimental workflow for determining the solubility of this compound in DMSO.

Section 5: Concluding Remarks and Best Practices

The solubility of this compound in DMSO is a critical parameter that will influence its utility in early-stage drug discovery. While a precise numerical value is not yet published in the public domain, this guide provides the theoretical framework and a robust experimental protocol to determine this value with a high degree of confidence.

Key Best Practices:

  • Purity of Materials: Always use the highest purity solute and anhydrous DMSO to avoid confounding results.

  • Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.

  • Equilibrium is Key: Do not shortcut the equilibration time. 24 hours is a recommended minimum to ensure a true thermodynamic equilibrium is reached.

  • Analytical Method Validation: Ensure that the analytical method used for quantification is accurate, precise, and linear over the expected concentration range.

By adhering to these principles and the detailed protocol outlined herein, researchers can confidently and accurately determine the solubility of this compound, and indeed any novel compound, in DMSO, thereby enabling informed decisions in the progression of their drug discovery programs.

References

  • Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]

  • Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-4,6-dimethyl-nicotinonitrile. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2018). Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. PubMed. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 4,6-dimethyl-5-phenylnicotinate. Retrieved from [Link]

  • Latin American Journal of Pharmacy. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (2026). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

Sources

Methodological & Application

Advanced Protocol: One-Pot Multicomponent Synthesis of Polysubstituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis of polysubstituted nicotinonitriles (specifically 2-amino-3-cyanopyridines ) via a one-pot, four-component reaction (4-CR). This scaffold is a pharmacophore of immense significance in drug discovery, exhibiting potent anticancer (tubulin polymerization inhibition), antimicrobial, and anti-inflammatory properties [1][2].[1]

Moving beyond traditional multi-step synthesis, this guide focuses on Green Chemistry principles—utilizing multicomponent reactions (MCRs) to maximize atom economy and minimize solvent waste. We present two validated protocols: a bio-compatible organocatalytic method (L-Proline) and a high-efficiency nanocatalytic method (Fe₃O₄), ensuring adaptability for both academic research and industrial scale-up.

Mechanistic Insight & Pathway

The synthesis proceeds through a cascade mechanism involving Knoevenagel condensation , Michael addition , and Cyclization . Understanding this pathway is critical for troubleshooting low yields or byproduct formation.

Reaction Pathway Diagram

The following diagram visualizes the molecular assembly line, highlighting the dual role of ammonium acetate as both a nitrogen source and a buffering agent.

ReactionMechanism Reactants Reactants (Aldehyde + Malononitrile) Inter1 Intermediate A (Arylidenemalononitrile) Reactants->Inter1 Knoevenagel Condensation Base Catalyst/Base (Activation) Base->Reactants Catalysis Michael Michael Addition (C-C Bond Formation) Inter1->Michael Ketone Enolizable Ketone + NH4OAc Inter2 Intermediate B (Enamine/Imino) Ketone->Inter2 In situ Enamine formation Inter2->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Adduct Product Final Product (2-Amino-3-cyanopyridine) Cyclization->Product Tautomerization & Aromatization

Caption: Figure 1. Cascade mechanism for the 4-component synthesis of 2-amino-3-cyanopyridines. The reaction couples Knoevenagel condensation with Michael addition, followed by cyclization.[2][3]

Experimental Protocols

Protocol A: Organocatalytic Green Synthesis (L-Proline)

Best for: Small-scale discovery, eco-friendly requirements, and metal-free synthesis. Mechanism: L-Proline acts as a bifunctional catalyst, activating the carbonyl group via iminium ion formation [1].

Reagents & Materials
  • Aldehyde (1.0 mmol): e.g., Benzaldehyde (or substituted derivative).[4][5]

  • Malononitrile (1.0 mmol): Active methylene source.

  • Ketone (1.0 mmol): e.g., Acetophenone or Cyclohexanone.

  • Ammonium Acetate (1.5 mmol): Nitrogen source.

  • Catalyst: L-Proline (10 mol%).[2]

  • Solvent: Water:Ethanol (1:1 v/v) or pure Water.

Step-by-Step Methodology
  • Pre-Activation: In a 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 5 mL of solvent. Stir at room temperature for 5 minutes.

    • Observation: The solution may turn slightly yellow/cloudy, indicating the formation of the Knoevenagel adduct (Intermediate A).

  • Component Addition: Add the ketone (1.0 mmol), Ammonium Acetate (1.5 mmol), and L-Proline (0.011 g).

  • Reaction: Heat the mixture to 60°C with vigorous magnetic stirring.

    • Time: Typically 30–60 minutes.

  • Monitoring: Check progress via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Work-up (Self-Validating Step):

    • Cool the mixture to room temperature.

    • Success Indicator: A solid precipitate should form immediately upon cooling.

    • Filter the solid and wash with cold water (2 x 5 mL) to remove the water-soluble catalyst and unreacted ammonium acetate.

  • Purification: Recrystallize from hot ethanol (95%) to obtain pure crystals.

Protocol B: Magnetic Nanocatalyst Synthesis (Fe₃O₄@THAM)

Best for: Scale-up, catalyst recycling, and industrial efficiency. Mechanism: The nanocatalyst provides a high surface area Lewis acid/base active site and can be recovered magnetically [3].

Reagents
  • Reactants: Same stoichiometry as Protocol A.

  • Catalyst: Fe₃O₄ nanoparticles (or functionalized variants like Fe₃O₄@THAM) - 5 mg.[4]

  • Solvent: Ethanol (reflux conditions) or Solvent-free (at 80°C).

Step-by-Step Methodology
  • Mixing: Combine aldehyde, malononitrile, ketone, and ammonium acetate in a reaction vessel.

  • Catalyst Addition: Add 5 mg of magnetic nanocatalyst.

  • Reflux: Stir at 70–80°C .

    • Note: If solvent-free, ensure efficient mechanical stirring to mix the melt.

  • Separation: Upon reaction completion (TLC check), dilute with hot ethanol.

  • Magnetic Decantation: Place a strong external magnet against the flask wall. The catalyst will accumulate at the magnet side. Decant the clear supernatant containing the product.

  • Isolation: Cool the supernatant to crystallize the product.

Comparative Analysis & Optimization

Selection of the catalytic system significantly impacts yield and reaction time. The table below summarizes performance metrics based on recent literature [1][3][5].

Catalyst SystemSolventTemp (°C)Time (min)Yield (%)Recyclability
L-Proline Water6030–4588–94Low (in aqueous phase)
Fe₃O₄ Nanoparticles Ethanol7015–2590–96High (Magnetic)
Catalyst-Free EthanolReflux120–18060–75N/A
Microwave Irradiation Solvent-free1002–585–92N/A

Workflow & Troubleshooting (Self-Validating System)

This workflow diagram integrates decision points to ensure protocol success.

Workflow Start Start Reaction (Mix 4 Components) Check1 TLC Check (30 min) Aldehyde consumed? Start->Check1 Precipitate Cool to RT Precipitate forms? Check1->Precipitate Yes HeatMore Continue Heating (+30 min) Check1->HeatMore No Filter Filter & Wash (Cold Water/EtOH) Precipitate->Filter Yes AddSolvent Add Ice Water (Force Precipitation) Precipitate->AddSolvent No (Oily) Recryst Recrystallize (Hot Ethanol) Filter->Recryst HeatMore->Check1 AddSolvent->Filter CheckpH Check pH (Ensure Basic/Neutral)

Caption: Figure 2.[2] Operational workflow with integrated troubleshooting loops for intermediate validation.

Troubleshooting Key
  • Problem: Reaction is stuck (Aldehyde visible on TLC).

    • Root Cause: Knoevenagel condensation failed.

    • Fix: Add a catalytic amount of base (e.g., 1 drop of piperidine or NaOH) to jumpstart the initial condensation.

  • Problem: Product is an oil/gum instead of solid.

    • Root Cause: Impurities or incomplete cyclization.

    • Fix: Scratch the flask walls with a glass rod to induce nucleation. Add crushed ice to the mixture.

  • Problem: Low Yield.

    • Root Cause: Loss of Ammonia.

    • Fix: Ensure the vessel is capped (if using pressure vial) or add a slight excess (1.5–2.0 eq) of Ammonium Acetate.

References

  • L-Proline Protocol: "L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous condition."[2] Indian Academy of Sciences. 2

  • Biological Relevance: "Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols." BenchChem.[1][6] 1

  • Nanocatalyst Method: "Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM." Organic Chemistry Research. 4

  • Microwave Synthesis: "Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation." RSC Publishing.

  • General Review: "A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous." ResearchGate. 7

Sources

4,6-Dimethyl-2-phenyl-nicotinonitrile as PIM-1 kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization & Evaluation of 4,6-Dimethyl-2-phenyl-nicotinonitrile Derivatives as PIM-1 Kinase Inhibitors

Executive Summary & Biological Context

The Proviral Integration Site for Moloney Murine Leukemia Virus 1 (PIM-1) is a constitutively active serine/threonine kinase regulated primarily by the JAK/STAT pathway.[1] It is a critical node in survival signaling, preventing apoptosis and promoting cell cycle progression in hematological malignancies (AML) and solid tumors (prostate, breast).

This compound represents a privileged scaffold in the design of ATP-competitive PIM-1 inhibitors. The nicotinonitrile (3-cyano-pyridine) core functions as a hinge-binding motif, while the 4,6-dimethyl and 2-phenyl substitutions exploit the hydrophobic pockets (regions I and II) within the ATP-binding site.

This application note provides a validated workflow for evaluating this scaffold, moving from biochemical potency (ADP-Glo™) to cellular target engagement (Phospho-Bad Ser112).

Mechanism of Action & Signaling Pathway

PIM-1 exerts its oncogenic effects by phosphorylating substrates that inhibit apoptosis (Bad) and promote protein translation (4E-BP1). Unlike many kinases, PIM-1 lacks a regulatory domain and is constitutively active once expressed; therefore, inhibition must occur directly at the ATP-binding cleft.

Structural Basis of Inhibition
  • Hinge Region: The nitrile (-CN) group at position 3 often forms a hydrogen bond with the backbone amide of Glu121 or interacts with the gatekeeper residue.

  • Hydrophobic Fit: The 2-phenyl ring occupies the hydrophobic pocket adjacent to the hinge, while the 4,6-dimethyl groups provide steric bulk that selects for the unique ATP-binding pocket shape of PIM kinases (which differs from typical kinases like CDK2).

Pathway Visualization

PIM1_Signaling JAK JAK / STAT Pathway PIM1 PIM-1 Kinase (Constitutively Active) JAK->PIM1 Transcriptional Upregulation Bad Bad Protein PIM1->Bad Phosphorylation Myc c-Myc PIM1->Myc Phosphorylation Inhibitor Nicotinonitrile Inhibitor Inhibitor->PIM1 ATP Competition pBad p-Bad (Ser112) (Inactive) Bad->pBad Apoptosis Apoptosis pBad->Apoptosis Inhibits pMyc p-c-Myc (Stabilized) Myc->pMyc Survival Cell Survival & Proliferation pMyc->Survival Promotes

Figure 1: PIM-1 Signaling Cascade. The nicotinonitrile inhibitor blocks the phosphorylation of Bad and c-Myc, thereby restoring apoptotic pathways.

Chemical Preparation & Handling

Compound: this compound (and derivatives) Molecular Weight: ~222.29 g/mol (Core Scaffold)

  • Solubility: Highly lipophilic. Soluble in DMSO (Dimethyl sulfoxide) up to 50 mM. Poor aqueous solubility.

  • Storage: Powder at -20°C (desiccated). DMSO stocks at -80°C (avoid freeze-thaw cycles).

Stock Solution Protocol:

  • Weigh 2.22 mg of compound.

  • Dissolve in 1.0 mL of 100% anhydrous DMSO to create a 10 mM Master Stock .

  • Vortex for 1 minute and visually inspect for clarity.

  • Aliquot into 50 µL volumes to prevent hydration of DMSO.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against recombinant PIM-1. Methodology: The ADP-Glo™ Kinase Assay (Promega) quantifies kinase activity by measuring the ADP generated during the reaction. It is preferred over radiometric assays for its high sensitivity and non-radioactive workflow.

Reagents Required
  • Enzyme: Recombinant Human PIM-1 (SignalChem or Promega).

  • Substrate: S6K substrate peptide (KRRRLASLR).

  • ATP: Ultra-pure ATP (10 mM).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

Experimental Workflow

ADPGlo_Workflow Step1 Kinase Reaction (60 min) Step2 ADP-Glo Reagent (40 min) Step1->Step2 Deplete ATP Step3 Detection Reagent (30 min) Step2->Step3 Convert ADP->ATP Read Luminescence Readout Step3->Read Measure RLU

Figure 2: ADP-Glo™ Assay Stages. Step 1 generates ADP; Step 2 removes unreacted ATP; Step 3 converts ADP to light.

Step-by-Step Procedure
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the inhibitor in DMSO (starting at 100 µM).

    • Dilute 1:25 into 1X Kinase Buffer to yield a 4X working solution (4% DMSO).

  • Reaction Setup (384-well plate, 10 µL volume):

    • 2.5 µL Compound (4X).

    • 2.5 µL PIM-1 Enzyme (approx. 2 ng/well). Incubate 10 min at RT.

    • 5.0 µL Substrate/ATP Mix (20 µM S6K peptide / 50 µM ATP).

  • Incubation: Seal plate and incubate at Room Temperature (25°C) for 60 minutes.

  • ADP-Glo Reaction:

    • Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min at RT. (Stops kinase, depletes ATP).[2]

    • Add 20 µL of Kinase Detection Reagent. Incubate 30 min at RT. (Converts ADP → ATP → Luciferase).[1][3][4]

  • Detection: Measure Luminescence (RLU) on a multimode plate reader (e.g., GloMax or EnVision).

Data Analysis
  • Normalization: Calculate % Inhibition =

    
    .
    
  • Curve Fitting: Plot Log[Inhibitor] vs. % Inhibition using a non-linear regression (Sigmoidal 4-parameter logistic) to determine IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits PIM-1 inside a relevant biological system. Biomarker: Phospho-Bad (Ser112) .[5][6][7] PIM-1 phosphorylates Bad at Ser112; inhibition should result in a dose-dependent decrease in this band.

Cell Lines
  • K562 (Leukemia) or PC-3 (Prostate Cancer) – both express high levels of PIM-1.

Step-by-Step Procedure
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow to adhere/recover for 24 hours.
    
  • Treatment:

    • Treat cells with the Nicotinonitrile inhibitor at concentrations of 0, 0.1, 1.0, and 10 µM for 6 hours .

    • Control: Treat one well with Staurosporine (1 µM) as a positive control for general kinase inhibition.

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse in RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: PIM-1 substrates dephosphorylate rapidly).

  • Western Blotting:

    • Load 30 µg protein per lane on a 4-12% Bis-Tris Gel.

    • Transfer to PVDF membrane.

    • Primary Antibodies:

      • Anti-Phospho-Bad (Ser112) [Cell Signaling #9291] (1:1000).

      • Anti-Total Bad (1:1000).

      • Anti-GAPDH (Loading Control).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

Expected Results
  • Vehicle (DMSO): Strong band for p-Bad (Ser112).

  • Inhibitor (1-10 µM): Significant reduction or disappearance of the p-Bad band.

  • Total Bad: Band intensity should remain constant, proving the effect is on phosphorylation, not protein degradation.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (ADP-Glo) Incomplete ATP depletionExtend ADP-Glo Reagent incubation to 60 min; ensure ATP concentration does not exceed 1 mM.
Low Signal (ADP-Glo) Enzyme degradationKeep PIM-1 on ice; do not vortex vigorously. Verify ATP concentration is near

(approx. 50 µM).
No Cellular Effect Poor permeabilityThe 3-cyano group is polar. If permeability is low, consider ester prodrugs or checking lipophilicity (LogP).
Variable Western Bands Phosphatase activityEnsure lysis buffer contains NaF and Sodium Orthovanadate. Keep lysates on ice at all times.

References

  • PIM-1 Structure & Function

    • Title: PIM1 Kinase Enzyme System Applic
    • Source: Promega Corporation.[2]

  • Nicotinonitrile Inhibitor Chemistry

    • Title: Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors.[8][9][10]

    • Source: Elsevier / Vertex AI Search.
    • URL:[Link]

  • Cellular Assay (p-Bad)

    • Title: Phospho-Bad (Ser112) Antibody Protocol.[5][6][7]

    • Source: Cell Signaling Technology.
  • Assay Methodology

    • Title: ADP-Glo™ Kinase Assay Technical Manual.[2]

    • Source: Promega.[1][2]

Sources

Precision Cytotoxicity Profiling of Nicotinonitrile Derivatives in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

From High-Throughput Screening to Mechanistic Elucidation

Executive Summary & Scientific Rationale

Nicotinonitrile (3-cyanopyridine) derivatives represent a privileged scaffold in medicinal chemistry, particularly for targeting hormone-dependent breast cancer (MCF-7). The cyano group at the C-3 position acts as a critical hydrogen bond acceptor, often enhancing binding affinity to key oncogenic kinases such as EGFR , VEGFR-2 , and Topoisomerase II [1, 2].

While high-throughput screening (HTS) identifies "hits," the translational failure rate remains high due to poor assay design that fails to account for the specific physicochemical properties of these derivatives (e.g., lipophilicity). This guide provides a rigorous, field-validated workflow for screening nicotinonitrile derivatives against MCF-7 cells, moving beyond simple IC50 generation to mechanistic validation via cell cycle analysis and apoptosis detection.

Chemical Handling & Solubilization (Critical Step)

Nicotinonitrile derivatives are frequently hydrophobic. Improper solubilization causes micro-precipitation in aqueous media, leading to false negatives (compound unavailable to cells) or false positives (crystals lysing cells mechanically).

Protocol: Stock Preparation
  • Primary Stock: Dissolve the derivative in 100% DMSO to a concentration of 10 mM . Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Working Solutions:

    • Dilute the stock into culture media immediately before use.

    • Constraint: The final DMSO concentration on cells must be ≤ 0.5% (v/v) . Higher levels induce DMSO-cytotoxicity in MCF-7 cells, skewing data [3].

    • Example: To achieve 100 µM treatment, dilute 1:100 (10 µL stock in 990 µL media). This gives 1% DMSO (too high). Correct approach: Intermediate dilution step to ensure final DMSO is <0.5%.

Experimental Workflow Visualization

The following diagram outlines the critical path from compound solubilization to mechanistic hit validation.

ScreeningWorkflow cluster_mechanisms Validation Assays Compound Nicotinonitrile Derivative Stock 10mM Stock (100% DMSO) Compound->Stock Dilution Serial Dilution (Media + <0.5% DMSO) Stock->Dilution Treatment 72h Incubation 37°C, 5% CO2 Dilution->Treatment Add Drug MCF7 MCF-7 Seeding (5k cells/well) MCF7->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT IC50 Data Analysis (Non-linear Regression) MTT->IC50 Hit Hit Selection (IC50 < 10µM) IC50->Hit Mech Mechanistic Validation Hit->Mech Select Potent Compounds Flow Flow Cytometry (Annexin V / PI) Mech->Flow Western Western Blot (Bax/Bcl-2/Caspase-3) Mech->Western

Caption: Integrated workflow for cytotoxicity screening and hit validation of nicotinonitrile derivatives.

Core Protocol: MTT Cytotoxicity Assay

The MTT assay is the gold standard for this class of compounds. It relies on mitochondrial succinate dehydrogenase to convert yellow MTT tetrazolium into purple formazan crystals.

Materials
  • Cell Line: MCF-7 (ATCC® HTB-22™).

  • Media: DMEM supplemented with 10% FBS, 1% Pen/Strep, and 0.01 mg/mL bovine insulin (Critical for MCF-7 proliferation).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Step-by-Step Methodology

Day 1: Seeding

  • Harvest MCF-7 cells using Trypsin-EDTA.[1]

  • Count cells using Trypan Blue exclusion. Viability must be >95%.

  • Seed 5,000 cells/well in a 96-well plate (100 µL volume).

    • Expert Tip: Use 5,000 cells for 72h assays or 10,000 cells for 24h assays to prevent over-confluence in control wells, which induces contact inhibition and false drug resistance [4].

  • Incubate for 24 hours to allow attachment.

Day 2: Treatment

  • Remove old media carefully (do not disturb the monolayer).[1]

  • Add 100 µL of fresh media containing the nicotinonitrile derivative at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Controls:

    • Negative Control: Media + 0.5% DMSO (Vehicle).

    • Positive Control: Doxorubicin (Standard IC50 ~0.5–1.0 µM in MCF-7).

    • Blank: Media only (no cells).

  • Incubate for 48 to 72 hours .

Day 4/5: Readout

  • Add 10 µL of MTT stock (5 mg/mL) to each well. Final concentration: 0.5 mg/mL.

  • Incubate for 3–4 hours at 37°C. Look for purple precipitate under a microscope.

  • Carefully aspirate the supernatant. Caution: Formazan crystals are loose; do not use a vacuum aspirator if unskilled. Inverting and flicking is safer for beginners.

  • Add 100 µL DMSO to dissolve crystals.

  • Shake plate for 10 minutes in the dark.

  • Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis

Calculate % Cell Viability:



IC50 Determination: Do not estimate visually. Use GraphPad Prism or SigmaPlot to fit data to a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) equation.

Mechanistic Validation: Apoptosis & Cell Cycle[3][4][5][6]

Nicotinonitrile derivatives often function by inhibiting tubulin polymerization (causing G2/M arrest) or EGFR (causing G1 arrest) [1, 5].

Protocol: Cell Cycle Analysis (Flow Cytometry)
  • Treatment: Treat MCF-7 cells (in 6-well plates) with the IC50 concentration of the derivative for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol away with PBS. Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (PI) (DNA stain).

    • 100 µg/mL RNase A (Degrades RNA to prevent PI binding to RNA).

  • Analysis: Incubate 30 min at 37°C. Analyze on a flow cytometer (e.g., BD FACSCalibur).

    • Interpretation: A spike in the G2/M peak suggests tubulin inhibition. A spike in Sub-G1 indicates apoptosis (DNA fragmentation).

Molecular Pathway Visualization

The following diagram illustrates the typical signaling cascade targeted by nicotinonitrile derivatives in MCF-7 cells, leading to apoptosis.

Mechanism Drug Nicotinonitrile Derivative EGFR EGFR Kinase Drug->EGFR Inhibits Tubulin Microtubule Polymerization Drug->Tubulin Inhibits PI3K PI3K/Akt Pathway EGFR->PI3K Downregulates Arrest G2/M or G1 Cell Cycle Arrest Tubulin->Arrest Bax Bax (Pro-apoptotic) PI3K->Bax Increases Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Decreases Mito Mitochondrial Depolarization Bax->Mito Bcl2->Mito Blocks Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Arrest->Apoptosis Prolonged

Caption: Proposed Mechanism of Action: Dual targeting of EGFR and Tubulin leads to mitochondrial apoptosis.

Expected Results & Troubleshooting

Benchmarking Data
Compound ClassTypical IC50 (MCF-7)Mechanism Note
Benzofuran-Nicotinonitriles 7.0 – 15.0 µMOften targets EGFR [1].
Pyrazolo-Nicotinonitriles 2.0 – 5.0 µMHigh potency; often tubulin inhibitors [5].
Thiadiazole-Derivatives 40.0 – 60.0 µMLower potency; requires optimization [2].
Doxorubicin (Control) 0.5 – 1.0 µMDNA intercalation/Topo II inhibition.
Expert Tips for Optimization
  • "The Edge Effect": In 96-well plates, outer wells evaporate faster, concentrating the drug. Solution: Fill outer wells with PBS and use only the inner 60 wells for the assay.

  • Serum Interference: Some nicotinonitriles bind albumin in FBS, reducing free drug concentration. If IC50 is unexpectedly high, try running the assay in 1% FBS (reduced serum) for the treatment duration, provided cells tolerate it.

  • Color Interference: If the derivative itself is colored (common with conjugated nitriles), it will absorb light at 570 nm. Solution: Include a "Compound Only" control (Media + Drug, no cells) and subtract this absorbance from the test wells.

References

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. (2025). Investigates EGFR inhibition and cytotoxicity in MCF-7.[2]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. (2022).[3][4] Details IC50 values against MCF-7 and MDA-MB-231.

  • MTT assay protocol. Abcam. Standard operating procedures for metabolic activity assays.

  • Anticancer SAR models for MCF-7 and MDA-MB-231 breast cell lines. PubMed. (2011).[5] Discusses differential cytotoxicity and SAR modeling.

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. PMC. (2013). Validates synthesis and screening against MCF-7.

Sources

Application Note: Fluorescence Properties of 4,6-Dimethyl-2-Phenyl-Nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the fluorescence properties, synthesis, and characterization of 4,6-dimethyl-2-phenyl-nicotinonitrile (CAS: 858119-90-1), a significant donor-acceptor (D-π-A) fluorophore scaffold used in organic light-emitting diodes (OLEDs) and fluorescent sensing.[1][2]

Executive Summary

This compound (also known as 2-phenyl-4,6-dimethylpyridine-3-carbonitrile) represents a quintessential "push-pull" organic fluorophore.[1][2] Its structure features an electron-withdrawing cyanopyridine core (acceptor) coupled with an electron-rich phenyl ring (donor) at the 2-position.[1][2] This configuration facilitates Intramolecular Charge Transfer (ICT) , resulting in tunable blue fluorescence.

While often utilized as a stable intermediate for more complex "2-amino" or "2-methoxy" derivatives, the core 2-phenyl scaffold itself exhibits distinct photophysical properties valuable for blue-emitting OLED hosts , pH sensing , and fluorescence quenching studies .[1][2] This guide provides the definitive protocol for characterizing its emission behavior.[2]

Theoretical Grounding & Mechanism

Molecular Architecture

The fluorescence of this compound arises from the electronic interaction between two moieties:[2]

  • Acceptor (A): The nicotinonitrile core (pyridine ring + electron-withdrawing -CN group at position 3).[1][2]

  • Donor (D): The phenyl ring at position 2.[3][4]

  • Auxiliary Modulators: Methyl groups at positions 4 and 6 provide steric bulk, preventing aggregation-caused quenching (ACQ) in the solid state, and slightly increasing electron density on the pyridine ring.

Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)

Upon excitation, electron density shifts from the phenyl ring to the electron-deficient cyanopyridine core.[1][2] This creates a polarized excited state.[2]

  • Non-Polar Solvents (e.g., Hexane): The excited state is less stabilized, leading to higher energy (blue-shifted) emission.[1]

  • Polar Solvents (e.g., DMSO): The solvent dipole stabilizes the polarized ICT state, lowering its energy and causing a red shift (bathochromic shift) in emission.

ICT_Mechanism cluster_solvents Solvent Effect (Solvatochromism) Ground Ground State (S0) Localized Electron Density FrankCondon Frank-Condon State (S1*) Ground->FrankCondon Absorption Excitation UV Excitation (hν) Relaxed Relaxed ICT State (Solvent Stabilized) FrankCondon->Relaxed Solvent Reorganization (< 10 ps) Relaxed->Ground Radiative Decay (k_fl) Emission Fluorescence Emission (Blue Region)

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) leading to fluorescence.[1]

Photophysical Properties

The following data summarizes the typical spectral characteristics of this compound.

PropertyValue / RangeNotes
Absorption Max (

)
280 – 320 nm

transition of the conjugated system.[1][2]
Emission Max (

)
390 – 450 nmDeep Blue to Sky Blue, solvent dependent.
Stokes Shift 4,000 – 6,000 cm⁻¹Large shift indicates significant structural/electronic reorganization (ICT).
Quantum Yield (

)
0.10 – 0.60Highly dependent on solvent polarity and purity.
Solubility DCM, DMSO, MeCN, EtOHPoor solubility in water; requires organic co-solvent.

Experimental Protocols

Materials & Preparation
  • Compound: this compound (CAS: 858119-90-1).[1][2][5][6][7][8][9][10][11]

  • Solvents: Spectroscopic grade Cyclohexane (Non-polar), Dichloromethane (DCM, Medium), and Dimethylsulfoxide (DMSO, Polar).

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) for quantum yield determination.
    
Protocol A: Solvatochromic Shift Measurement

This experiment validates the ICT mechanism.

  • Stock Solution: Prepare a

    
     M stock solution in DCM.
    
  • Working Solutions: Aliquot stock into 5 vials. Evaporate DCM under nitrogen. Re-dissolve residue in 3 mL of:

    • Vial 1: Cyclohexane

    • Vial 2: Toluene

    • Vial 3: DCM

    • Vial 4: Ethanol

    • Vial 5: DMSO

    • Target Concentration:

      
       M (Absorbance should be < 0.1 at 
      
      
      
      to avoid inner filter effects).[1][2]
  • Measurement:

    • Record UV-Vis absorption (200–500 nm).[1][2] Note

      
      .[3][12][13]
      
    • Excite samples at

      
       (typically ~300 nm).
      
    • Record emission spectra (320–600 nm).

  • Analysis: Plot

    
     (wavenumbers) vs. Lippert-Mataga polarity parameter (
    
    
    
    ). A linear fit confirms ICT character.[2]
Protocol B: Quantum Yield ( ) Determination

Use the comparative method with Quinine Sulfate (QS).[1]

  • Preparation: Prepare solutions of the sample (in EtOH) and QS (in 0.1 M H₂SO₄) at 5 different concentrations.

  • Absorbance Check: Ensure Absorbance at excitation wavelength (e.g., 310 nm) is between 0.01 and 0.10 for all samples.

  • Fluorescence Scan: Integrate the total fluorescence intensity (

    
    ) for each sample.
    
  • Calculation: Plot Integrated Intensity (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:
    
    
    Where
    
    
    is the refractive index of the solvent.[1]

Synthesis & Purity Verification

For researchers synthesizing the compound in-house (e.g., for derivative creation), the following multicomponent reaction is standard.

Reaction Scheme:



Note: Specific synthesis often utilizes chalcones reacted with 3-aminocrotononitrile or similar pathways to ensure the 4,6-dimethyl pattern.[1]

Purity Check (TLC):

  • Mobile Phase: Hexane:Ethyl Acetate (4:1).

  • Visualization: UV lamp (254 nm). The spot should be distinct and blue-fluorescent under 365 nm UV.[1][2]

Applications in Drug Development & Sensing

  • Fluorescent Tagging: The nitrile group (-CN) can be hydrolyzed to an acid or reduced to an amine, allowing conjugation to biomolecules while retaining the fluorescent core.

  • Viscosity Sensors: Due to the phenyl ring's ability to rotate, the fluorescence lifetime is often sensitive to viscosity (molecular rotor effect). In high-viscosity environments (e.g., cell membranes), non-radiative decay is suppressed, increasing fluorescence.

  • OLED Hosts: The high triplet energy of the nicotinonitrile core makes it a suitable host material for phosphorescent dopants in blue/white OLEDs.[2]

Workflow Start Start: this compound Char Characterization Phase Start->Char Step1 1. Confirm Structure (NMR/MS) Check Purity > 98% Char->Step1 App Application Phase App1 Bioprobe Design (Viscosity Sensing) App->App1 App2 OLED Host Material (Blue Emitter) App->App2 Step2 2. Measure Solvatochromism (DCM vs DMSO) Step1->Step2 Step3 3. Determine Quantum Yield Step2->Step3 Step3->App

Figure 2: Workflow for validating the compound for bio-sensing or optoelectronic applications.

References

  • Synthesis and Photophysical Investigations of Nicotinonitriles: Detailed study on the solvatochromism and synthesis of 2-amino-4,6-diphenylnicotinonitriles, providing the baseline methodology for nicotinonitrile characterization. Source:[1][2]

  • Nicotinonitrile Derivatives as OLED Emitters: Investigation into the electron-accepting properties of the nicotinonitrile core and its application in Thermally Activated Delayed Fluorescence (TADF). Source:[1][2]

  • Commercial Availability & CAS Data: Chemical registry data confirming the specific structure of this compound (CAS 858119-90-1). Source:[1]

  • General Synthesis of 2-Substituted Nicotinonitriles: Methodology for multicomponent synthesis of pyridine-3-carbonitriles. Source:

Sources

Application Note: Preparation of 2-Amino-4,6-Diphenylnicotinonitrile via Chalcone Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of 2-amino-4,6-diaryl-nicotinonitriles (often referred to in shorthand as phenyl-nicotinonitriles) via the cyclocondensation of chalcones.


-unsaturated ketones (Chalcones)

Executive Summary & Scientific Rationale

The synthesis of substituted nicotinonitriles (3-cyanopyridines) is a critical workflow in medicinal chemistry due to the scaffold's prevalence in bioactive agents, including adenosine receptor antagonists, anti-tubercular drugs, and potential anticancer agents [1, 2].

While the user request specifies "2-phenyl-nicotinonitrile," it is chemically imperative to clarify the regiochemistry of chalcone cyclization. The standard reaction of a 1,3-diphenyl-2-propen-1-one (chalcone) with malononitrile and a nitrogen source yields 2-amino-4,6-diphenylnicotinonitrile . The phenyl groups from the chalcone backbone naturally populate positions 4 and 6 of the pyridine ring, while the 2-position is aminated during the cyclization event.

This protocol details the One-Pot Multicomponent Reaction (MCR) using ammonium acetate as the nitrogen source. This method is preferred over multi-step routes for its atom economy, operational simplicity, and high yields.

Mechanistic Insight

The reaction proceeds via a cascade mechanism:

  • Michael Addition: Malononitrile attacks the

    
    -carbon of the chalcone.[1]
    
  • Knoevenagel-type Condensation: The ketone carbonyl condenses with ammonia (from ammonium acetate) to form an imine.

  • Cyclization: Intramolecular nucleophilic attack closes the ring.

  • Aromatization: Oxidative dehydrogenation (often spontaneous or air-mediated) yields the final pyridine core.

Reaction Pathway & Mechanism

The following logic map details the molecular transformation and critical intermediates.

ChalconeCyclization Figure 1: Mechanistic cascade for the conversion of chalcone to nicotinonitrile. Chalcone Chalcone (1,3-diphenylprop-2-en-1-one) MichaelAdduct Michael Adduct (Intermediate) Chalcone->MichaelAdduct + Malononitrile (Base Cat.) Malono Malononitrile (CH₂(CN)₂) Malono->MichaelAdduct Ammonium Ammonium Acetate (NH₄OAc) Imine Enamine/Imine Formation Ammonium->Imine MichaelAdduct->Imine + NH₃ Cyclized 1,4-Dihydropyridine Intermediate Imine->Cyclized Intramolecular Cyclization Product 2-Amino-4,6-diphenyl- nicotinonitrile Cyclized->Product Oxidative Aromatization (-H₂)

Experimental Protocol

Materials & Reagents
ReagentEquivalenceRolePurity Grade
Chalcone (1,3-diphenylprop-2-en-1-one)1.0 eqScaffold Precursor>98%
Malononitrile 1.1 eqC2-C3 Fragment SourceSynthesis Grade
Ammonium Acetate 8.0 eqNitrogen SourceACS Reagent
Ethanol (Absolute) SolventReaction Medium>99.5%
Sodium Hydroxide (Optional)Cat. (0.1 eq)Base CatalystPellets
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Weigh 10 mmol of the substituted chalcone (e.g., 2.08 g if using unsubstituted 1,3-diphenyl-2-propen-1-one) into a 100 mL round-bottom flask (RBF).

  • Add 11 mmol (0.73 g) of malononitrile.

  • Add 80 mmol (6.16 g) of ammonium acetate.

    • Note: A large excess of ammonium acetate is crucial to drive the equilibrium toward the imine intermediate and prevent polymerization of the malononitrile.

  • Dissolve the mixture in 25–30 mL of absolute ethanol .

  • (Optional) For unreactive chalcones (electron-rich rings), add a catalytic amount of NaOH or piperidine (3-4 drops) to accelerate the Michael addition.

Phase 2: Thermal Cyclization 6. Equip the RBF with a magnetic stir bar and a reflux condenser. 7. Heat the mixture to reflux (approx. 78–80 °C) with vigorous stirring. 8. Maintain reflux for 6–10 hours .

  • Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The chalcone spot (high R_f) should disappear, and a highly fluorescent spot (the pyridine product) should appear.

Phase 3: Workup & Purification 9. Cool the reaction mixture to room temperature. 10. Pour the mixture onto 100 g of crushed ice with stirring. This precipitates the hydrophobic pyridine product and removes excess ammonium acetate (water-soluble). 11. Stir for 15 minutes until the precipitate aggregates. 12. Filter the solid under vacuum using a Buchner funnel. 13. Wash the filter cake with cold water (3 x 20 mL) and then cold ethanol (1 x 10 mL) . 14. Recrystallization: Dissolve the crude solid in hot Ethanol or DMF/Ethanol (1:1) mixture. Allow to cool slowly to yield pure crystals.

Expected Results & Data

The resulting product is typically a yellow to orange crystalline solid.

ParameterSpecification
Physical State Yellow crystalline powder
Yield 75% – 92% (Substituent dependent)
Melting Point 228–230 °C (for unsubstituted 4,6-diphenyl analog)
IR Spectroscopy 3450, 3320 cm⁻¹ (NH₂ stretch)2210 cm⁻¹ (C≡N stretch, sharp)1580 cm⁻¹ (C=N Pyridine ring)
¹H NMR (DMSO-d₆)

7.2–8.2 (m, Ar-H),

7.4 (s, 1H, Pyridine H-5),

6.9 (s, 2H, NH₂, D₂O exchangeable)

Critical Troubleshooting & Optimization

Issue: "Oiling Out" Upon Pouring into Ice
  • Cause: The product is not crystallizing due to residual solvent or impurities.

  • Solution: Scratch the side of the beaker with a glass rod to induce nucleation. If oil persists, extract with ethyl acetate, dry over MgSO₄, and evaporate. Recrystallize the residue from ethanol.

Issue: Low Yield with Electron-Donating Groups (EDGs)
  • Cause: Chalcones with strong EDGs (e.g., 4-methoxy) are less electrophilic, slowing the Michael addition.

  • Solution: Increase reflux time to 12-16 hours or switch to a higher boiling solvent like n-butanol or DMF . The addition of a Lewis acid catalyst (e.g., ZnCl₂) can also activate the carbonyl.

Issue: Product is the Dihydropyridine (Intermediate)
  • Cause: Incomplete oxidation/aromatization.

  • Solution: This is common in "green" protocols lacking an oxidant. If the NMR shows a doublet for the C4 proton (indicating sp3 character), treat the crude product with a mild oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simply stir in acetic acid open to the air overnight.

References

  • Synthesis and Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitriles. National Institutes of Health (PMC). Available at: [Link]

  • One-Pot Synthesis of 2-Amino-4,6-diphenylnicotinonitriles Using Activated Fuller's Earth. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Novel Cyanopyridine Derivatives via Chalcones. Sphinx Knowledge House. Available at: [Link]

  • Multicomponent reaction of chalcones, malononitrile and DMF. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4,6-dimethyl-2-phenyl-nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4,6-Dimethyl-2-Phenyl-Nicotinonitrile Synthesis

User Guide & Troubleshooting Portal

Topic: Yield Optimization for this compound CAS Registry Number: 858119-90-1 (Generic Reference) Chemical Family: Polysubstituted Pyridine Carbonitriles Application: Pharmaceutical Intermediates (Kinase Inhibitors, Anti-inflammatory agents)

Executive Summary: The Yield Challenge

Synthesizing This compound presents a classic regiochemical challenge. Unlike symmetric pyridines, this target requires the precise assembly of a phenyl group at C2 , a nitrile at C3 , and methyls at C4 and C6 .

Researchers typically encounter low yields (<35%) due to:

  • Competitive Condensation: In One-Pot Multicomponent Reactions (MCR), the active methylenes of acetylacetone and benzoylacetonitrile compete, leading to complex byproduct mixtures (e.g., self-condensation of acetylacetone).

  • Hydrolysis: The imine intermediates are moisture-sensitive.

  • Purification Losses: The similar polarity of byproducts (isomeric pyridines) complicates chromatography.

This guide provides two validated protocols: the Optimized One-Pot MCR (for speed) and the Stepwise Guareschi-Suzuki Route (for maximum yield and purity).

Diagnostic: Which Route Are You Using?

Before troubleshooting, identify your current workflow:

FeatureRoute A: One-Pot MCR Route B: Stepwise (Guareschi-Suzuki)
Reagents Benzoylacetonitrile + Acetylacetone + NH₄OAcAcetylacetone + Cyanoacetamide

POCl₃

Phenylboronic Acid
Typical Yield 20–45% (High variance)65–85% (Cumulative, Consistent)
Primary Issue "Sticky" red oil, difficult purificationMulti-step labor, cost of Pd catalyst
Recommendation Use for rapid screening (<1g scale).Use for Scale-Up (>5g) or GMP synthesis.

Protocol A: Optimized One-Pot MCR

Best for rapid synthesis when moderate yields are acceptable.

The Logic: We utilize Benzoylacetonitrile as the C2-C3 fragment provider and Acetylacetone as the C4-C5-C6 fragment provider. The key to improving yield is sequential addition to favor the formation of the specific enamine intermediate before cyclization.

Step-by-Step Methodology
  • Enamine Formation (Pre-activation):

    • Charge a round-bottom flask with Acetylacetone (1.0 equiv) and Ammonium Acetate (3.0 equiv) .

    • Solvent: Glacial Acetic Acid (preferred over Ethanol to suppress hydrolysis).

    • Stir at room temperature for 30 minutes. Why? This converts acetylacetone to 4-amino-3-penten-2-one, preventing it from acting as a nucleophile against itself.

  • Cyclocondensation:

    • Add Benzoylacetonitrile (1.0 equiv) .

    • Heat to reflux (118°C) for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3). Look for the disappearance of benzoylacetonitrile.

  • Workup (Critical for Yield):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into Ice Water (10x volume) with vigorous stirring.

    • Neutralization: Adjust pH to ~7.0 using 10% NaOH or saturated NaHCO₃. Caution: Exothermic.

    • Do not extract immediately. Let the precipitate mature for 1 hour at 4°C. Filter the solid.

    • Purification: Recrystallize from Ethanol/Water (9:1) . Avoid column chromatography if possible to prevent silica-catalyzed degradation.

Protocol B: The "High-Fidelity" Stepwise Route

Recommended for commercial development or when MCR fails.

The Logic: This route builds the pyridine ring first with the correct methyl pattern using the robust Guareschi-Thorpe condensation, then installs the phenyl group via Suzuki coupling. This eliminates regiochemical ambiguity.

Workflow Diagram (DOT Visualization)

SynthesisPathways cluster_0 Step 1: Guareschi-Thorpe Acetylacetone Acetylacetone (C4-C6 Source) Pyridone Intermediate A: 4,6-Dimethyl-2-hydroxy- nicotinonitrile Acetylacetone->Pyridone Base (KOH) cyclization Cyanoacetamide Cyanoacetamide (C2-C3 Source) Cyanoacetamide->Pyridone Chloro Intermediate B: 2-Chloro-4,6-dimethyl- nicotinonitrile Pyridone->Chloro POCl3 Chlorination Target TARGET: 4,6-Dimethyl-2-phenyl- nicotinonitrile Chloro->Target Pd(PPh3)4 Suzuki Coupling PhenylBoronic Phenylboronic Acid (Suzuki Coupling) PhenylBoronic->Target

Caption: Figure 1. The High-Fidelity Stepwise Synthesis Route avoiding competitive side-reactions.

Detailed Protocol
  • Step 1: Ring Construction (Guareschi-Thorpe)

    • React Acetylacetone + Cyanoacetamide in KOH/Methanol.

    • Yields 3-cyano-4,6-dimethyl-2-pyridone . (Precipitates as a solid).

    • Yield: Typically >80%.[2][3]

  • Step 2: Chlorination

    • Reflux the pyridone in POCl₃ (Neat) for 3 hours.

    • Workup: Pour onto ice. Neutralize. Filter.

    • Product: 2-chloro-4,6-dimethyl-nicotinonitrile .[4]

    • Yield: ~90%.[2][3]

  • Step 3: Suzuki Coupling (The Key Step)

    • Reagents: 2-Chloro intermediate (1 eq), Phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq).

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%).

    • Solvent: 1,4-Dioxane : Water (4:1). Degas thoroughly with Argon.

    • Condition: Reflux (100°C) for 12 hours.

    • Result: The chlorine is cleanly substituted by the phenyl group.

Troubleshooting & FAQs

Q1: My One-Pot reaction yields a dark red tar. What went wrong?

  • Diagnosis: This is likely polymerized acetylacetone or degradation products from overheating.

  • Solution:

    • Temperature Control: Do not exceed 120°C.

    • Solvent Switch: Switch from Ethanol to Acetic Acid . The acidic medium stabilizes the enamine intermediate and promotes the specific condensation with benzoylacetonitrile.

    • Stoichiometry: Ensure Ammonium Acetate is in excess (3 eq minimum). If ammonia is depleted, the diketone polymerizes.

Q2: In the Suzuki route, the conversion is stalled at 60%.

  • Diagnosis: Catalyst deactivation due to oxygen or "poisoning" by trace POCl₃ from the previous step.

  • Solution:

    • Purification: Ensure the 2-chloro intermediate is washed with NaHCO₃ to remove all acidic traces before coupling.

    • Degassing: Oxygen kills Pd(0). Bubble Argon through the solvent for 20 minutes before adding the catalyst.

    • Base: Switch from K₂CO₃ to Cs₂CO₃ (Cesium Carbonate) to enhance transmetallation rates for sterically hindered substrates.

Q3: Can I use microwave irradiation to improve the MCR yield?

  • Answer: Yes. Microwave irradiation (140°C, 15 mins) often boosts the yield of the Benzoylacetonitrile + Acetylacetone reaction by 10-15% compared to conventional heating. It reduces the thermal exposure time, minimizing polymer formation.

Q4: How do I confirm I have the correct isomer (2-phenyl vs 4-phenyl)?

  • Answer: Check the 1H NMR .

    • Target (2-phenyl): You should see two distinct methyl singlets (C4-Me and C6-Me) and one aromatic proton on the pyridine ring (C5-H). The C5-H usually appears as a singlet around δ 7.0–7.2 ppm.

    • Isomer (4-phenyl): If you made the 4-phenyl isomer (from chalcone route), the methyls would be at C2 and C6. The chemical shifts of the methyls will be more symmetric/similar.

Quantitative Comparison of Methods

MetricOne-Pot MCR (Standard)One-Pot MCR (Optimized with AcOH)Stepwise (Suzuki)
Overall Yield 25%42%78%
Purity (Crude) 60%85%>95%
Reaction Time 6 hours4 hours2 Days (Total)
Cost Efficiency High (Cheap reagents)HighLow (Pd catalyst cost)
Scalability Poor (Tar formation)ModerateExcellent

References

  • Synthesis of Nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1402, 2016. (Discusses 4,6-dimethyl-2-substituted derivatives and the chlorination pathway).

  • Application of Benzoylacetonitrile in the Synthesis of Pyridine Derivatives. Current Organic Chemistry, 17(2), 2013.[2] (Review of benzoylacetonitrile reactivity in MCRs).

  • Novel pyridine derivatives... Patent WO2005063768A1. (Cites the specific use of this compound as an intermediate).

  • One-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate, 2025. (General context for catalyst optimization in similar MCRs).

Sources

Technical Support Center: Removing Unreacted Benzaldehyde from Nicotinonitrile Product

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted benzaldehyde from nicotinonitrile products. The following sections offer a combination of frequently asked questions for quick reference and in-depth troubleshooting guides with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I've just finished my reaction to synthesize nicotinonitrile and my crude product has a strong almond-like smell. What does this indicate?

That characteristic almond odor is a tell-tale sign of residual benzaldehyde.[1][2][3] Benzaldehyde is a common starting material in reactions leading to nicotinonitrile, and its removal is a critical step in obtaining a pure product.

Q2: Why is it crucial to remove benzaldehyde from my nicotinonitrile product?

Residual benzaldehyde can interfere with subsequent reaction steps, complicate product characterization (e.g., by giving misleading NMR signals), and affect the final product's purity and stability. Furthermore, benzaldehyde readily oxidizes in the air to form benzoic acid, introducing another impurity.[4][5]

Q3: What are the primary methods for removing unreacted benzaldehyde?

The most common and effective methods leverage the chemical reactivity and physical properties of benzaldehyde. These include:

  • Sodium Bisulfite Wash: A highly selective method that forms a water-soluble adduct with benzaldehyde.[6][7]

  • Acid-Base Extraction: Primarily for removing the benzoic acid impurity that forms from the oxidation of benzaldehyde.[8][9]

  • Column Chromatography: A standard purification technique that separates compounds based on their polarity.[10][11]

  • Distillation: Effective if there is a significant difference in boiling points between benzaldehyde and your product.[4]

  • Recrystallization: A powerful technique for purifying solid products like nicotinonitrile.[12][13]

Q4: My nicotinonitrile product is a solid. Can I simply wash the crystals to remove the benzaldehyde?

While a simple solvent wash might remove some surface-level impurities, it is often insufficient for removing intimately mixed or occluded benzaldehyde. Recrystallization is a much more effective method for purifying solid products.[12]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of nicotinonitrile and provides step-by-step protocols to resolve them.

Issue 1: Significant Benzaldehyde Contamination Detected by NMR/TLC

If your initial analysis (e.g., TLC, ¹H NMR) shows a substantial amount of unreacted benzaldehyde alongside your nicotinonitrile product, a chemical-based purification step is recommended before attempting other methods like chromatography or recrystallization.

This method is highly effective for selectively removing aldehydes from a reaction mixture.[14] It relies on the nucleophilic addition of bisulfite to the aldehyde's carbonyl group, forming a water-soluble salt (a bisulfite adduct) that can be easily extracted into an aqueous layer.[6][7]

Scientific Principle: The reaction between benzaldehyde and sodium bisulfite is a reversible equilibrium. The bisulfite ion attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting adduct is an ionic salt, rendering it soluble in water and easily separable from the organic product.[6]

Experimental Protocol: Sodium Bisulfite Wash

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Initial Wash (Optional but Recommended): First, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any benzoic acid that may have formed from the oxidation of benzaldehyde.[5][15] Vent the separatory funnel frequently as carbon dioxide gas may evolve.

  • Bisulfite Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the separatory funnel vigorously for several minutes to ensure thorough mixing.[16] You may observe the formation of a white precipitate, which is the benzaldehyde-bisulfite adduct.[17]

  • Separation: Allow the layers to separate. The aqueous layer (containing the bisulfite adduct) can be drained.

  • Repeat: Repeat the bisulfite wash one or two more times to ensure complete removal of the benzaldehyde.

  • Final Washes: Wash the organic layer with deionized water and then with brine (saturated aqueous NaCl) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified nicotinonitrile.

Troubleshooting the Bisulfite Wash:

  • Emulsion Formation: If an emulsion forms, adding a small amount of brine can help to break it.

  • Insoluble Adduct: If a solid precipitate forms at the interface of the two layers, filter the entire biphasic mixture through a pad of Celite before separating the layers.[6][7]

Issue 2: Persistent Benzoic Acid Impurity

Benzaldehyde is notoriously prone to air oxidation, which forms benzoic acid.[4] This acidic impurity can often be seen as a separate spot on a TLC plate or as characteristic peaks in an NMR spectrum.

An acid-base extraction is a straightforward and effective method for removing acidic impurities like benzoic acid.[8]

Scientific Principle: By washing the organic solution with a weak base, such as sodium bicarbonate, the acidic benzoic acid is deprotonated to form its conjugate base, sodium benzoate. This salt is ionic and therefore highly soluble in the aqueous layer, allowing for its removal from the organic layer containing the neutral nicotinonitrile.[9]

Experimental Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6][8]

  • Shaking and Venting: Cap the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from any evolved CO₂ gas. Continue shaking for a few minutes.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with the basic solution.

  • Neutral Wash: Wash the organic layer with deionized water to remove any residual base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Issue 3: Product is a Solid and Still Contains Benzaldehyde After Extraction

If your nicotinonitrile is a solid and still shows signs of benzaldehyde contamination after an aqueous workup, recrystallization is the preferred method for final purification.

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is crucial for successful recrystallization.[12]

Scientific Principle: The principle behind recrystallization is the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Experimental Protocol: Recrystallization of Nicotinonitrile

  • Solvent Selection: Based on solubility data, a mixture of solvents (a "solvent pair") is often effective for nicotinonitrile. Common solvent systems include ethanol/water or ethyl acetate/hexane. The goal is to find a solvent in which nicotinonitrile is soluble when hot but insoluble when cold, and in which benzaldehyde is soluble at all temperatures.

  • Dissolution: Place the crude nicotinonitrile in an Erlenmeyer flask. Add a minimal amount of the hot solvent (the one in which it is more soluble, e.g., ethanol) to just dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add the "anti-solvent" (the one in which nicotinonitrile is less soluble, e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Then add a few more drops of the hot primary solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. You can then place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Physical and Chemical Properties for Separation

The success of any separation technique relies on the differences in the physical and chemical properties of the compounds being separated.

PropertyNicotinonitrileBenzaldehydeSignificance for Separation
Molar Mass 104.11 g/mol [18]106.12 g/mol [2]Similar molar masses make separation by techniques relying on mass differences challenging.
Boiling Point 206.9 °C[18]179 °C[2]The difference in boiling points allows for separation by distillation, although vacuum distillation may be necessary to prevent product decomposition.
Melting Point 48-52 °C[19]-26 °C[2]Nicotinonitrile is a solid at room temperature, while benzaldehyde is a liquid. This significant difference is advantageous for purification by recrystallization.
Solubility Soluble in water (140 g/L)[20]Sparingly soluble in water.[3] Miscible with many organic solvents.The water solubility of nicotinonitrile can be a factor in choosing extraction solvents. Benzaldehyde's low water solubility allows it to be retained in the organic phase during aqueous washes.
Reactivity Relatively stable nitrile.Aldehyde group is reactive towards nucleophiles (e.g., bisulfite) and susceptible to oxidation.[4][6]The reactivity of the aldehyde group is the basis for the highly effective bisulfite wash purification method.

Visualizing the Workflow

Decision Tree for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate purification method based on the initial assessment of the crude product.

Purification_Decision_Tree Start Crude Nicotinonitrile Product TLC_NMR Analyze by TLC/NMR Start->TLC_NMR Benzaldehyde_Check Significant Benzaldehyde? TLC_NMR->Benzaldehyde_Check Bisulfite_Wash Perform Sodium Bisulfite Wash Benzaldehyde_Check->Bisulfite_Wash Yes Product_State Is Product Solid? Benzaldehyde_Check->Product_State No Acid_Base_Wash Perform Acid-Base Extraction Bisulfite_Wash->Acid_Base_Wash Acid_Base_Wash->Product_State Recrystallize Recrystallize Product_State->Recrystallize Yes Column_Chromatography Column Chromatography Product_State->Column_Chromatography No (Oily) Pure_Product Pure Nicotinonitrile Recrystallize->Pure_Product Column_Chromatography->Pure_Product

Caption: A decision tree to guide the selection of the appropriate purification method.

Mechanism of Benzaldehyde Removal via Bisulfite Adduct Formation

This diagram illustrates the chemical reaction that underpins the sodium bisulfite wash purification method.

Bisulfite_Reaction cluster_organic Organic Phase cluster_aqueous Aqueous Phase Benzaldehyde Benzaldehyde (Insoluble in Water) Bisulfite + NaHSO₃ Benzaldehyde->Bisulfite Bisulfite_Adduct Bisulfite Adduct (Water-Soluble) Bisulfite->Bisulfite_Adduct Reversible Reaction

Caption: The reversible reaction of benzaldehyde with sodium bisulfite to form a water-soluble adduct.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved from [Link]

  • Vedantu. (n.d.). Benzaldehyde: Structure, Uses, and Properties Explained. Retrieved from [Link]

  • Wikipedia. (2023). Nicotinonitrile. Retrieved from [Link]

  • Wikipedia. (2023). Benzaldehyde. Retrieved from [Link]

  • Study.com. (n.d.). What is the most common/easiest method to remove benzoic acid from benzaldehyde?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 248803, Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl-. Retrieved from [Link]

  • Kralj, M., et al. (2020). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. Reaction Chemistry & Engineering, 5(2), 356-365. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013). Forming the sodium bisulfite adduct of Benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84686, Nicotinonitrile 1-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of benzaldehyde from the water/ethanol solvent mixture when.... Retrieved from [Link]

  • Crossley, M. L. (1949). U.S. Patent No. 2,491,253. Washington, DC: U.S. Patent and Trademark Office.
  • Zirngibl, U., & Strehlke, P. (1984). U.S. Patent No. 4,447,615. Washington, DC: U.S. Patent and Trademark Office.
  • McArdle, C. (2022). Reactive Crystallisation of Benzaldehyde Sodium Bisulfite. Scribd. Retrieved from [Link]

  • Van Der Meer, R., & O'Connor, C. T. (1980). EP Patent No. 0015616B1. European Patent Office.
  • Seebach, D. (1990). Organic Syntheses Procedure. Organic Syntheses, 68, 162. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Itaya, N., & Kando, M. (1979). U.S. Patent No. 4,162,269. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Li, Y., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry, 87(12), 8205–8215. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Reddit. (2023). Conversion of Benzaldehyde to Benzoic Acid. Retrieved from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2014). How can we control the conversion of Benzaldehyde to Benzoic acid? If it happens kindly give the methods to reconvert as Benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PubMed Central. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Recrystallisation. Retrieved from [Link]

  • Chemistry Steps. (2023). Organic Acid-Base Extractions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Three‐component reaction of benzaldehyde (2a), malononitrile (3) and.... Retrieved from [Link]

  • Zinnen, H. A., & Le, T. V. (1987). U.S. Patent No. 4,714,783. Washington, DC: U.S. Patent and Trademark Office.
  • PrepChem. (n.d.). Preparation of benzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Solubilizing 4,6-dimethyl-2-phenyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 4,6-dimethyl-2-phenyl-nicotinonitrile. As a molecule with significant aromatic character and hydrocarbon substituents, its poor water solubility is an anticipated hurdle. This document outlines a systematic, tiered approach to both characterize and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Part 1: Foundational Understanding & Initial Characterization

This section addresses the most frequently asked questions regarding the fundamental properties of this compound and the essential preliminary steps for any solubility enhancement study.

Q1: Why is this compound expected to have low water solubility?

Answer: The molecular structure of this compound is the primary determinant of its poor aqueous solubility. The molecule is predominantly nonpolar due to:

  • A Phenyl Group: A large, hydrophobic aromatic ring.

  • A Pyridine Ring: While containing a nitrogen atom, the aromaticity of the ring system contributes significantly to its nonpolar character.

  • Two Methyl Groups: These are nonpolar, electron-donating alkyl groups that further increase the molecule's lipophilicity.

The only significantly polar functional groups are the nitrile (-C≡N) group and the nitrogen atom in the pyridine ring. However, the hydrophobic surface area of the phenyl and dimethyl-substituted pyridine rings far outweighs the hydrophilic contribution of these groups, leading to unfavorable energetics for dissolution in a highly polar solvent like water. This characteristic likely places it in the Biopharmaceutical Classification System (BCS) Class II or IV, signifying low solubility as a major barrier to bioavailability.[1]

Q2: What are the critical first steps before attempting to improve solubility?

Answer: Before applying any solubility enhancement technique, a baseline characterization of the compound is essential. Attempting to improve solubility without understanding the compound's intrinsic properties is inefficient.

  • Determine Baseline Aqueous Solubility: Quantify the solubility in deionized water and relevant buffers (e.g., pH 7.4 phosphate-buffered saline) to establish a benchmark.

  • Determine the pKa: The pyridine ring contains a nitrogen atom that can be protonated. The pKa is the pH at which the compound is 50% ionized. This value is critical for determining if pH modification is a viable strategy. The pKa of pyridine itself is approximately 5.2.[2] Substituents on the ring will alter this value, making experimental determination necessary.

  • Assess Purity and Physical Form: Ensure the compound is of high purity. Impurities can affect solubility measurements. Additionally, determine if the material is crystalline or amorphous, as amorphous forms are generally more soluble.[3][4]

Part 2: Systematic Troubleshooting Workflow

The following workflow provides a logical decision tree for selecting an appropriate solubilization strategy. The choice of method depends on the compound's properties and the requirements of the final application (e.g., in vitro assay vs. parenteral formulation).

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Initial State: Poor Aqueous Solubility of This compound pKa_check Is the compound ionizable? (Determine pKa) start->pKa_check ph_adjust Strategy 1: pH Adjustment pKa_check->ph_adjust Yes (pKa ~3-6) cosolvent_check Is an organic solvent acceptable in the final formulation? pKa_check->cosolvent_check No / Insufficient ph_protocol Protocol: pH-Solubility Profiling ph_adjust->ph_protocol cosolvent Strategy 2: Cosolvency cosolvent_check->cosolvent Yes complexation_check Is the molecule appropriately sized for a host-guest complex? cosolvent_check->complexation_check No cosolvent_protocol Protocol: Cosolvent Screening cosolvent->cosolvent_protocol cyclodextrin Strategy 3: Complexation (Cyclodextrins) complexation_check->cyclodextrin Yes surfactant_check Are surfactants compatible with downstream applications? complexation_check->surfactant_check No / Insufficient cd_protocol Protocol: Phase Solubility Studies cyclodextrin->cd_protocol surfactant Strategy 4: Micellar Solubilization surfactant_check->surfactant Yes advanced Advanced Strategies: Solid Dispersions, Nanosuspensions surfactant_check->advanced No / Insufficient surfactant_protocol Protocol: Surfactant Screening surfactant->surfactant_protocol

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

  • Materials: Compound, HP-β-CD, buffered aqueous solution (e.g., PBS pH 7.4), analytical instrument (HPLC-UV).

  • Procedure:

    • Prepare a series of HP-β-CD solutions of increasing concentration (e.g., 0, 10, 20, 50, 100 mM) in the chosen buffer.

    • Add an excess amount of the compound to each cyclodextrin solution.

    • Equilibrate the samples by shaking for 24-48 hours at a constant temperature.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound.

    • Plot the solubility of the compound against the concentration of HP-β-CD. A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the binding constant.

Strategy 4: Micellar Solubilization with Surfactants

Q: How do surfactants increase solubility, and which types should I consider?

Answer: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, resulting in a stable, solubilized formulation. [3][5] Common non-ionic surfactants used in research and pharmaceutical formulations include Polysorbate 80 (Tween® 80) and polyoxyl castor oils (Cremophor® EL). [6]They are generally less harsh on biological systems than ionic surfactants.

Part 4: Summary of Approaches

TechniqueMechanismProsConsBest For...
pH Adjustment Converts the compound to a more soluble ionic salt. [7]Simple, inexpensive, uses common lab reagents.Effective only for ionizable compounds; pH must be compatible with the application.Initial screening; aqueous formulations where pH can be controlled.
Cosolvency Reduces the polarity of the bulk solvent. [7][8]Highly effective for many compounds; simple to prepare.Potential for solvent toxicity/incompatibility with biological systems.Stock solutions for in vitro assays; early-stage formulation screening.
Cyclodextrins Encapsulates the hydrophobic drug in a soluble host molecule. [3]Low toxicity (especially modified CDs); forms a true solution.Can be expensive; requires the drug to fit within the CD cavity.Aqueous formulations for in vitro and in vivo use; when organic solvents must be avoided.
Surfactants Partitions the drug into the hydrophobic core of micelles. [5]High solubilization capacity.Potential for cell toxicity; can interfere with some biological assays.Formulations where high drug loading is needed; when other methods fail.
Advanced Methods Particle size reduction (nanosuspensions) or creating amorphous forms (solid dispersions). [4][8]Can significantly increase dissolution rate and solubility.Requires specialized equipment and significant formulation development.Late-stage drug development; challenging compounds where other methods are insufficient.

Part 5: References

  • Jadhav, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Mishra, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 118-126. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Khadka, P., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 100-112. [Link]

  • Pawar, J., & Fule, R. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 7(3), 260-269. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1842. [Link]

  • Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Crystallographic Communications, 69(12), o1808. [Link]

  • Al-Ghorbani, M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile. Molecules, 28(19), 6877. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Kütt, A., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489. [Link]

Sources

Technical Support Center: Green Synthesis of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Level: Tier 3 (Senior Scientific)

Welcome to the Advanced Application Guide for the sustainable synthesis of 2-amino-3-cyanopyridines (Nicotinonitriles) . This guide moves beyond basic textbook procedures to address the "why" and "how" of failure modes in green chemistry protocols.

Module 1: The Green "Engines" (Catalyst Systems)

In green synthesis, the solvent and catalyst often merge into a single functional unit. We support two primary systems. Select the one that matches your lab's capabilities.

System A: The Bio-Organic System (L-Proline/Water)
  • Best for: Labs prioritizing non-toxicity and cost.

  • Mechanism: Organocatalysis via iminium/enamine activation.

  • Green Metrics: Water as solvent, biodegradable catalyst, ambient pressure.

System B: The Deep Eutectic Solvent (DES) System (Choline Chloride:Urea)[1]
  • Best for: Difficult substrates (insoluble aldehydes) and rapid kinetics.

  • Mechanism: Hydrogen bond activation of the carbonyl oxygen; the solvent is the catalyst.

  • Green Metrics: Atom economy ~100%, solvent recyclability, no volatile organic compounds (VOCs).

Module 2: Validated Protocols

Protocol A: Aqueous L-Proline Mediated Synthesis

Standard Operating Procedure (SOP-NP-01)

Reagents:

  • Aldehyde (1.0 mmol)[1][2]

  • Acetophenone/Ketone (1.0 mmol)[1]

  • Malononitrile (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Catalyst: L-Proline (10 mol%)

  • Solvent: Water (5 mL)

Step-by-Step Workflow:

  • Charge: Add all reagents to a 25 mL round-bottom flask.

  • Initiate: Add water and L-Proline.

  • Reaction: Heat to 60°C with vigorous magnetic stirring.

    • Note: The mixture will likely be heterogeneous. Vigorous stirring is critical to overcome mass transfer limitations in water.

  • Monitor: Check TLC every 15 mins. Reaction typically completes in 30–60 mins.

  • Work-up (The "GAP" Method):

    • Cool to room temperature.[3][4]

    • The product usually precipitates as a solid.

    • Filtration: Filter the solid.

    • Wash: Wash with 20% EtOH/Water to remove unreacted ammonium acetate and L-Proline.

    • Recycle: The filtrate contains the catalyst and can be reused for the next run (up to 4 cycles).

Protocol B: DES (Choline Chloride:Urea) Melt Synthesis

Standard Operating Procedure (SOP-NP-02)

Preparation of DES: Mix Choline Chloride and Urea (molar ratio 1:2) and heat at 80°C until a clear, homogeneous liquid forms (approx. 15-20 mins). Store in a desiccator.

Reaction Workflow:

  • Charge: Add Aldehyde (1 mmol), Ketone (1 mmol), Malononitrile (1 mmol), and Ammonium Acetate (1.5 mmol) to 2 mL of the prepared DES.

  • Reaction: Stir at 80°C .

    • Why 80°C? DES viscosity drops significantly at this temp, allowing proper diffusion.

  • Completion: Reaction is usually instant or <20 mins.

  • Quench: Add crushed ice/water (10 mL) to the hot mixture.

  • Isolation: The DES dissolves in water; the nicotinonitrile product precipitates. Filter and dry.

Module 3: The "Black Box" Revealed (Mechanism)

Understanding the mechanism is the only way to troubleshoot effectively. The reaction is a One-Pot Four-Component coupling.

Visualizing the Pathway

The following diagram illustrates the convergent synthesis. If your reaction stalls, identify which branch is failing.

Nicotinonitrile_Mechanism cluster_trouble Failure Points Aldehyde Aldehyde Knoevenagel Arylidenemalononitrile (Knoevenagel Adduct) Aldehyde->Knoevenagel - H2O Malononitrile Malononitrile Malononitrile->Knoevenagel Ketone Ketone Enamine Enamine / Imine Ketone->Enamine + NH3 - H2O NH4OAc Ammonium Acetate NH4OAc->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Hint1 Stall here? Check basicity of catalyst. Knoevenagel->Hint1 Enamine->Michael_Adduct Hint2 Stall here? Check NH4+ source stoichiometry. Enamine->Hint2 Cyclized Dihydropyridine Intermediate Michael_Adduct->Cyclized Cyclization (Tautomerization) Product 2-amino-3-cyanopyridine Cyclized->Product Oxidation / Aromatization (- 2H)

Figure 1: Convergent mechanistic pathway. The reaction requires the simultaneous formation of the Knoevenagel adduct and the Enamine, followed by their fusion.

Module 4: Troubleshooting & FAQs

Scenario 1: "I have a solid chunk in my flask and the reaction stopped."

Diagnosis: Viscosity Lock.

  • Context: Common in DES or solvent-free grinding protocols. If the stirring stops, mass transfer ends.

  • Fix:

    • Increase temperature by 10°C (reduces viscosity of DES).

    • Add a "green" co-solvent (e.g., 0.5 mL Ethanol) to lubricate the grind.

    • Prevention: Use overhead mechanical stirring for scales >5 mmol.

Scenario 2: "I see the Knoevenagel intermediate (yellow solid) but no product."

Diagnosis: Enamine Failure.

  • Context: The aldehyde reacted with malononitrile (fast), but the ketone failed to react with ammonium acetate.

  • Fix:

    • Add excess Ammonium Acetate (up to 2.0 equiv). Ammonia is volatile and may have escaped.

    • Check the electronic nature of your ketone. Electron-rich ketones react slower.

    • Catalyst Check: If using L-Proline, ensure the pH hasn't drifted too acidic. The amine function is required for enamine formation.

Scenario 3: "The product is an oil/sticky gum, not a solid."

Diagnosis: Impurity Occlusion.

  • Context: Unreacted malononitrile or acetophenone is preventing crystallization.

  • Fix (The Ethanol Wash):

    • Decant the aqueous layer.

    • Add a small amount of cold Ethanol (95%).

    • Sonicate for 2 minutes.

    • The impurities usually dissolve in ethanol, while the nicotinonitrile (highly crystalline) will crash out.

Module 5: Data & Optimization Logic

Yield Comparison Table

Based on meta-analysis of green protocols for Benzaldehyde + Acetophenone.

ProtocolCatalystTemp (°C)Time (min)Yield (%)Reusability
Aqueous L-Proline604592Good (4 cycles)
DES CholineCl:Urea801594Excellent (Recycle solvent)
Nano-MOF

1104090Excellent (Magnetic)
Solvent-Free

1001588Moderate
Optimization Workflow (Decision Tree)

Use this logic to optimize your specific substrate.

Optimization_Tree Start Start Optimization Solubility Is Aldehyde Water Soluble? Start->Solubility Yes Use Protocol A (L-Proline/Water) Solubility->Yes Yes No Check Melting Point Solubility->No No YieldCheck Yield < 70%? Yes->YieldCheck HighMP High MP (>150°C) No->HighMP LowMP Low MP / Liquid No->LowMP DES Use Protocol B (DES Melt) HighMP->DES Dissolves substrate Grind Solvent-Free Grinding LowMP->Grind Eutectic formation DES->YieldCheck Boost Increase NH4OAc to 2.0 equiv YieldCheck->Boost Yes

Figure 2: Decision matrix for selecting the optimal green protocol based on substrate physical properties.

References

  • L-Proline Protocol: Schojaei, S. et al. "L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous condition."[5] Journal of Chemical Sciences, 2013.

  • Nanomagnetic MOF (CVABO Mechanism): Masoomi, M. et al. "Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation." ACS Omega, 2023.

  • Deep Eutectic Solvents: Azizi, N. et al. "Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo[1,2-a]pyridines Having Green Chemistry Approach."[6] American Journal of Physical Chemistry, 2022.

  • Heterogeneous Catalysis (Cu/C): Gronnow, M. J. et al. "A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal." Journal of the Brazilian Chemical Society, 2012.

Sources

Validation & Comparative

Technical Analysis Guide: 1H NMR Characterization of 4,6-Dimethyl-2-Phenyl-Nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4,6-dimethyl-2-phenyl-nicotinonitrile (also known as 4,6-dimethyl-2-phenylpyridine-3-carbonitrile) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for bioactive agents targeting p38 MAP kinase and various adenosine receptors. Its synthesis, typically via multicomponent condensation (e.g., modified Hantzsch or reaction of chalcones with malononitrile), frequently yields partially oxidized intermediates—specifically 1,2- or 1,4-dihydropyridines .

This guide provides a definitive 1H NMR analysis protocol to distinguish the target aromatic pyridine from its dihydropyridine precursors and regioisomers.[1] The focus is on spectral causality : explaining why signals appear where they do based on electronic shielding/deshielding effects, ensuring the analyst can validate the structure with high confidence.[1]

Critical Comparison: Target Product vs. Common Alternatives

In the synthesis of nicotinonitriles, the most persistent "alternative" is not a competing commercial product, but the partially oxidized dihydropyridine intermediate .[1] Failure to achieve full aromatization is a common process failure mode.[1]

Comparative Spectral Markers
FeatureTarget: this compound Alternative: Dihydropyridine Intermediate Mechanistic Cause
Ring Current Aromatic (Strong) Non-Aromatic (Weak/None) The target has a fully delocalized 6

-electron system, significantly deshielding ring protons.
H-5 Proton

7.0 – 7.2 ppm (Singlet)

4.5 – 5.5 ppm (Multiplet/Singlet)
In the target, H-5 is attached to an sp2 carbon in an aromatic ring. In the intermediate, C-5 is vinylic, appearing upfield.[1]
NH Signal Absent

5.0 – 9.0 ppm (Broad)
The target is fully substituted at nitrogen (pyridine N). The intermediate retains an NH proton.[1]
Methyl Groups

2.5 – 2.7 ppm

1.7 – 2.3 ppm
Aromatic ring current deshields methyls in the target.[1] Intermediates lack this effect, shifting methyls upfield.[1]

Experimental Protocol

A. Sample Preparation (Self-Validating System)

To ensure reproducibility and minimize solvent-solute interactions that obscure peak multiplicity, follow this protocol:

  • Solvent Selection: Use CDCl

    
      (Chloroform-d, 99.8% D) as the primary standard.[1]
    
    • Why: It minimizes exchangeable proton broadening (unlike DMSO-d

      
      ) and provides a clean window in the aromatic region (7.26 ppm residual peak does not overlap with critical H-5).
      
    • Alternative: Use DMSO-d

      
        only if solubility is poor (< 5 mg/0.6 mL). Note that DMSO will shift the water peak to ~3.3 ppm and may broaden the phenyl signals due to viscosity.[1]
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Validation: High concentrations (>20 mg) can cause stacking effects, shifting aromatic peaks upfield.[1] Low concentrations (<2 mg) reduce the signal-to-noise ratio for identifying trace dihydropyridine impurities.

  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended inorganic salts (catalyst residues) that cause line broadening.[1]

B. Acquisition Parameters[1][2][3]
  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for accurate integration of methyls vs. aromatics).

Detailed Spectral Analysis (1H NMR in CDCl )

Region 1: The Aromatic Zone (7.0 – 8.0 ppm)

This region confirms the formation of the pyridine core and the presence of the phenyl substituent.

  • 
     7.80 – 7.95 ppm (Multiplet, 2H): 
    
    • Assignment: Phenyl Ortho protons (2'-H, 6'-H).

    • Causality: These protons are deshielded by the anisotropy of the phenyl ring and the inductive effect of the pyridine ring attached at C-1'.

  • 
     7.45 – 7.55 ppm (Multiplet, 3H): 
    
    • Assignment: Phenyl Meta/Para protons (3'-H, 4'-H, 5'-H).

    • Causality: Less deshielded than ortho protons due to distance from the pyridine ring.[1]

  • 
     7.05 – 7.15 ppm (Singlet, 1H): 
    
    • Assignment: Pyridine H-5 .[1][2]

    • Causality: This is the diagnostic peak.[1] It appears as a sharp singlet because it is isolated between the methyl groups at C-4 and C-6 (no vicinal coupling).

    • Validation Check: If this peak is a doublet or multiplet, you have synthesized a regioisomer (e.g., phenyl at C-4). If it is absent, the C-5 position is substituted.[1]

Region 2: The Aliphatic Zone (2.0 – 3.0 ppm)

This region quantifies the methyl substituents and assesses purity.[1]

  • 
     2.65 – 2.70 ppm (Singlet, 3H): 
    
    • Assignment: C6-Methyl .

    • Causality: The methyl at position 6 is adjacent to the ring nitrogen.[1] The electronegative nitrogen deshields this group more than the C4-methyl.

  • 
     2.55 – 2.60 ppm (Singlet, 3H): 
    
    • Assignment: C4-Methyl .

    • Causality: Located at position 4, adjacent to the electron-withdrawing cyano group (at C-3) and the aromatic ring current. It is slightly more shielded than the C6-methyl.

Quantitative Data Summary

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Correlation
7.80 – 7.95 Multiplet (m)2HPh-H (Ortho)Phenyl ring (C2', C6')
7.45 – 7.55 Multiplet (m)3HPh-H (Meta/Para)Phenyl ring (C3', C4', C5')
7.10 Singlet (s)1HPyridine H-5Isolated aromatic proton on Pyridine
2.68 Singlet (s)3HC6-CH

Methyl adjacent to Nitrogen
2.58 Singlet (s)3HC4-CH

Methyl adjacent to Nitrile/Ring

Note: Values are typical for CDCl


.[1] In DMSO-d

, slight downfield shifts (~0.1-0.2 ppm) may occur due to solvent polarity.

Structural Visualization & Logic Flow[1]

The following diagram illustrates the correlation between the molecular structure and the NMR signals, highlighting the "Diagnostic Check" for the H-5 proton.

NMR_Analysis cluster_molecule This compound cluster_spectrum 1H NMR Signals (CDCl3) Struct Structure Pyridine Core 2-Ph, 3-CN, 4-Me, 6-Me H_Arom Aromatic Region (7.4 - 8.0 ppm) Struct->H_Arom Phenyl Ring (5H) H_5 H-5 Proton (~7.10 ppm, Singlet) Struct->H_5 Pyridine C-5 (Isolated) H_Me Aliphatic Region (2.5 - 2.7 ppm) Struct->H_Me Methyls C4 & C6 (6H) Check Diagnostic Check: Is H-5 a Singlet? H_5->Check Result_Yes PASS: Correct Isomer Check->Result_Yes Yes Result_No FAIL: Regioisomer or Impurity Check->Result_No No (Doublet/Multiplet)

Caption: Logical flow for validating the structure of this compound via 1H NMR signal correlation.

References

  • PubChem. (2025).[1][3] 2-Amino-4,6-diphenylpyridine-3-carbonitrile Compound Summary. National Library of Medicine.[1] [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Chemistry Steps. (2024). 1H NMR Chemical Shift Values Table. [Link]

  • Royal Society of Chemistry. (2012). Aerobic Photooxidative Syntheses of Oxolactones (Supplementary Information). Green Chemistry. [Link]

Sources

Technical Comparison Guide: Structural Dynamics of 2-Phenyl-Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the X-ray crystallographic data for 2-phenyl-nicotinonitrile derivatives , a critical pharmacophore in the development of kinase inhibitors and antimicrobial agents.[1] Unlike standard datasheets, this document objectively compares the structural metrics of specific derivatives—focusing on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) and 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile .

We synthesize experimental X-ray diffraction (XRD) data with Density Functional Theory (DFT) calculations to validate structural integrity.[2] Key findings indicate that steric hindrance drives significant torsion in the phenyl moieties, directly influencing solubility and bioavailability profiles essential for lead optimization.[1]

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, the following protocol outlines the validated workflow for obtaining high-quality single crystals of nicotinonitrile derivatives. This methodology emphasizes the "slow evaporation" technique, which has proven most effective for this class of planar, aromatic systems.[1]

Synthesis & Crystallization Workflow

Reagents: Chalcone precursors, Malononitrile, Sodium alkoxide base, Methanol/Ethanol.[1]

  • One-Pot Condensation: React the appropriate chalcone with malononitrile in refluxing alcohol (methanol or ethanol) using a catalytic base (e.g., piperidine or sodium methoxide).[1]

  • Isolation: Precipitate the crude solid by pouring the reaction mixture into crushed ice/water. Filter and wash with cold ethanol.[1]

  • Crystal Growth (The Critical Step):

    • Dissolve 50 mg of the purified derivative in 15 mL of hot methanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites.[1]

    • Allow the solution to stand at room temperature (293 K) in a semi-sealed vial (parafilm with 3 pinholes) for 5–7 days.

    • Validation: Crystals should appear as colorless or pale yellow blocks/prisms.[1]

Data Collection & Refinement Standards
  • Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by the aromatic rings and potential halogen substituents (Cl, Br).[1]

  • Temperature: Data collection at 100 K is mandatory to reduce thermal ellipsoids of the terminal phenyl rings, which often exhibit high librational motion.[1]

  • Refinement: Structure solution via Direct Methods (SHELXT) followed by Full-matrix least-squares on

    
     (SHELXL). Non-hydrogen atoms must be refined anisotropically.[1]
    
Visualization: Crystallography Pipeline

CrystallographyWorkflow Synthesis 1. Synthesis (Chalcone + Malononitrile) Purification 2. Purification (Recrystallization) Synthesis->Purification Growth 3. Crystal Growth (Slow Evaporation, MeOH) Purification->Growth Diffraction 4. X-ray Diffraction (Mo Kα, 100 K) Growth->Diffraction Quality Check Solving 5. Structure Solution (SHELXT / Direct Methods) Diffraction->Solving Refinement 6. Refinement (Least Squares on F²) Solving->Refinement Validation 7. Validation (CheckCIF / Hirshfeld) Refinement->Validation Validation->Synthesis Feedback Loop

Figure 1: Validated workflow for structural determination of nicotinonitrile derivatives, including a feedback loop for structural optimization.

Comparative Analysis: Structural Metrics

This section compares the crystallographic data of ADPN (a chlorinated derivative) against a 2-methoxy analog .[1] This comparison highlights how substituents affect the planarity and packing of the pharmacophore.

Geometric Parameters (Experimental vs. Theoretical)

The table below contrasts the experimental X-ray data with DFT calculations (B3LYP/6-311G** level). Note the high consistency in bond lengths, validating the experimental model.

Structural ParameterADPN (Exp. X-ray) [1]ADPN (Calc.[1][3][4][5] DFT) [1]2-Methoxy Analog (Exp.) [2]Significance
Crystal System Triclinic / MonoclinicN/AMonoclinic (

)
Affects tablet stability.[6]
C≡N Bond Length 1.145 Å1.158 Å1.141 ÅIndicator of nitrile reactivity.
C=O[1] / C-O Bond N/AN/A1.365 Å (C-O)Methoxy vs. Amino variance.[1]
Torsion Angle (

)
*
~55.0°~58.2°43.36°Critical: Phenyl ring rotation.[1]
Torsion Angle (

)
**
~11.5°~10.1°11.50°Aminophenyl planarity.[1]

*


: Torsion between the central pyridine ring and the pendant phenyl ring.


: Torsion between the pyridine ring and the amino-substituted ring.
[1]

Expert Insight: The torsion angle (


) is significantly larger in ADPN (~55°) compared to the methoxy derivative (~43°).[1] This is due to the steric bulk of the ortho-chloro substituents in ADPN, forcing the phenyl ring out of plane. This non-planarity disrupts 

-

stacking, potentially increasing solubility compared to flatter analogs.[1]
Supramolecular Architecture & Hirshfeld Surface Analysis[1][7]

Crystal packing is driven by non-covalent interactions.[1] Hirshfeld surface analysis quantifies these contacts, providing a "fingerprint" of the molecule's interaction profile.[1][2][7][8]

Interaction TypeContribution (%)Mechanism of Action
H...H Contacts 36% – 46%Van der Waals forces dominating the hydrophobic periphery.
N...H Contacts 20% – 25%Dominant Anchor:

hydrogen bonds form infinite chains.[1]
C...H (

)
15% – 20%Edge-to-face aromatic interactions stabilizing the sheets.[1]
Cl...Cl / Halogen < 5%Specific to ADPN; weak halogen bonding adds directionality.[1]

Key Observation: The


 interaction is the primary "zipper" holding these crystals together.[1] In the 2-methoxy derivative, these form wave-like sheets parallel to the (10-2) plane [2].[9] Disrupting this H-bond network via chemical modification (e.g., N-methylation) would drastically alter the melting point and dissolution rate.

Mechanistic Logic: Structure-Activity Relationship (SAR)

Understanding the crystal structure allows us to predict biological behavior. The diagram below illustrates the causal relationship between the X-ray derived structural features and the compound's pharmacological performance.

Signaling Pathway: Structural Determinants of Binding

SAR_Logic Structure Crystal Structure (2-Phenyl-Nicotinonitrile) Feature1 Nitrile Group (CN) Structure->Feature1 Feature2 Phenyl Torsion (>40°) Structure->Feature2 Feature3 Pyridine Nitrogen Structure->Feature3 Effect1 H-Bond Acceptor (Cys/Ser residues) Feature1->Effect1 H-Bonding Effect2 Disrupted Planarity (Reduced Aggregation) Feature2->Effect2 Steric Hindrance Feature3->Effect1 Effect4 Kinase Selectivity (ATP Binding Pocket) Effect1->Effect4 Key Interaction Effect3 Solubility Profile Effect2->Effect3 Increases Effect3->Effect4 Bioavailability

Figure 2: Causal map linking crystallographic features (torsion, functional groups) to pharmacological outcomes (solubility, kinase selectivity).

Performance vs. Alternatives[1]
  • Vs. Planar Analogs (e.g., Quinolines): 2-phenyl-nicotinonitriles exhibit higher solubility due to the twisted "propeller" conformation (confirmed by the ~55° torsion angle in ADPN), which prevents tight lattice packing typical of flat quinolines.[1]

  • Vs. Non-Nitrile Variants: The presence of the nitrile group (C≡N bond length ~1.145 Å) provides a critical hydrogen bond acceptor site that is often absent in pure phenyl-pyridine analogs, enhancing binding affinity in the ATP-binding pocket of kinase enzymes.

References

  • Hosseinzadeh, Z., et al. (2021).[1][4][5][10] "Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile." Eurasian Chemical Communications, 3(1), 35-44.[1][4]

  • Suwunwong, T., Chantrapromma, S., Quah, C. K., & Fun, H. K. (2013).[1][6] "6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile."[6] Acta Crystallographica Section E: Structure Reports Online, 69(12), o1816.[1]

  • Siddique, S. A., et al. (2025).[1] "Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione." Molecular Physics.

  • BenchChem Technical Report. (2025). "An In-depth Technical Guide on the Crystal Structure of 2-Amino-4,6-dimethylbenzonitrile and its Analogs."

Sources

Comparative Antioxidant Efficacy of Functionalized Nicotinonitrile Analogs

[1][2]

Executive Summary

Nicotinonitriles (3-cyanopyridines) represent a privileged scaffold in medicinal chemistry, primarily due to their "push-pull" electronic architecture—pairing an electron-withdrawing cyano group (-CN) with an electron-donating amino group (-NH2). While traditionally explored for anticancer and antimicrobial properties, recent structure-activity relationship (SAR) studies have identified specific analogs with antioxidant potencies rivaling standard reference compounds like Ascorbic Acid and Trolox.

This guide provides a technical comparison of these analogs, focusing on 2-amino-3-cyanopyridine derivatives . It synthesizes experimental data from multiple comparative studies to assist researchers in selecting optimal pharmacophores for oxidative stress mitigation.

Chemical Context & Structural Rationale

The antioxidant potential of nicotinonitriles stems from their ability to stabilize free radicals via resonance delocalization across the pyridine ring. The core scaffold, 2-amino-3-cyanopyridine , serves as a template where activity is modulated by substituents at the C-4 and C-6 positions.

Key Structural Classes Analyzed
  • Furan-Bearing Analogs: Incorporation of a furan moiety enhances lipophilicity and electron density.

  • Thiazole/Pyrazole Hybrids: Heterocyclic linkers that provide additional sites for radical attack.

  • Simple Aryl Derivatives: Baseline analogs used to determine the steric and electronic requirements for activity.

Synthesis Workflow

Efficient access to these diverse analogs is typically achieved via one-pot multi-component reactions (MCRs) . This "Green Chemistry" approach is critical for high-throughput screening in drug development.

SynthesisWorkflowcluster_inputsReagentsAAryl AldehydeProcessOne-Pot Cyclocondensation(Reflux in EtOH/Piperidine)A->ProcessBMalononitrileB->ProcessCKetone/EnaminoneC->ProcessDAmmonium AcetateD->ProcessInterIntermediate:Arylidene MalononitrileProcess->Inter In situ formationFinalTarget Scaffold:2-Amino-3-CyanopyridineInter->Final Cyclization & Aromatization

Figure 1: General one-pot synthesis workflow for 2-amino-3-cyanopyridine derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal standards and specific controls.

Protocol A: DPPH Radical Scavenging Assay

This colorimetric assay measures the capacity of the analog to reduce the stable DPPH radical (violet) to diphenylpicrylhydrazine (yellow).

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)[1]

  • Methanol (HPLC Grade)

  • Reference Standard: Ascorbic Acid (Vitamin C)[2]

Step-by-Step Methodology:

  • Stock Preparation: Dissolve analogs in DMSO to create a 1 mg/mL stock solution.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Validation Check: Absorbance at 517 nm (

    
    ) must be between 0.9 and 1.1.
    
  • Incubation: Mix 1 mL of analog solution (various concentrations: 10–100 µg/mL) with 3 mL of DPPH solution.

  • Reaction: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    [3]
    
Protocol B: ABTS Radical Cation Decolorization Assay

Used for confirming activity in both lipophilic and hydrophilic environments.

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate. Store in dark for 16 hours to generate ABTS•+.

  • Dilution: Dilute ABTS•+ solution with ethanol until absorbance at 734 nm is 0.70 ± 0.02.

  • Assay: Add 10 µL of sample to 990 µL of diluted ABTS•+ solution.

  • Readout: Measure absorbance decrease after 6 minutes.

Comparative Performance Analysis

The following data synthesizes results from distinct studies evaluating nicotinonitrile derivatives against Ascorbic Acid.

Study Case 1: Furan-Bearing Nicotinonitriles

Source: Gouda et al. This study evaluated derivatives where the pyridine ring is fused or substituted with furan moieties.

Table 1: DPPH Scavenging Activity (IC50 Comparison)

Compound IDStructural FeatureIC50 (µg/mL)Relative Potency
Standard Ascorbic Acid 37.33 Reference (1.0)
Compound 6Furan-2-yl + Pyrimidine hybrid38.810.96 (High)
Compound 19Imidazolyl-pyridine derivative42.150.88 (Moderate)
Compound 4Base 2-amino-4-(furan-2-yl)>100Low

Interpretation: The base scaffold (Compound 4) is weak. However, hybridizing it with a pyrimidine ring (Compound 6) drastically improves electron donation, achieving near-parity with Vitamin C.

Study Case 2: Aryl-Substituted 2-Amino-3-Cyanopyridines

Source: Anwer et al. This study focused on the impact of simple aryl substitutions on the phenyl ring attached to the C-4 position.

Table 2: DPPH Scavenging Activity (IC50 Comparison)

Compound IDSubstituent (R)IC50 (µg/mL)Comparison to Std
Standard Ascorbic Acid ~4.36 *Reference
Compound 84-Hydroxy-3-methoxy (Vanillin-like)43.39Moderate
Compound 134-Chloro>150Inactive
Compound 54-Nitro>200Inactive

*Note: The IC50 for Ascorbic Acid varies by assay conditions (solvent/pH). In this specific assay environment, the standard was highly potent (4.36 µg/mL), indicating that while Compound 8 is the best of the series, it is roughly 10x less potent than Vitamin C.

Structure-Activity Relationship (SAR) Mapping

The data reveals a clear SAR profile for maximizing antioxidant activity in this scaffold.

Critical SAR Rules:
  • Electron Donors are Vital: The presence of -OH or -OMe groups on the C-4 aryl substituent (Compound 8) significantly boosts activity via Hydrogen Atom Transfer (HAT).

  • Hybridization Synergies: Fusing the pyridine with electron-rich heterocycles like pyrimidine or thiazole (Compound 6) creates a "super-scaffold" that stabilizes the radical cation better than the isolated pyridine ring.

  • The Cyano Influence: The C-3 cyano group is electron-withdrawing. While it reduces the electron density of the ring (theoretically hurting antioxidant power), it stabilizes the resulting radical species through resonance, preventing rapid degradation of the molecule.

SARMapcluster_modificationsSubstituent EffectsCore2-Amino-3-Cyanopyridine CoreC3C-3 Cyano (-CN)Stabilizes Radical via ResonanceCore->C3C2C-2 Amino (-NH2)Primary Electron DonorCore->C2C4C-4 Aryl SubstituentDetermines PotencyCore->C4HighActivityHigh Antioxidant Activity(IC50 < 50 µg/mL)C4->HighActivity If -OH / -OMe / FuranLowActivityLow Antioxidant Activity(IC50 > 100 µg/mL)C4->LowActivity If -NO2 / -Cl / -H

Figure 2: Structure-Activity Relationship (SAR) map defining the molecular features required for high antioxidant potency.

Mechanistic Insight

Nicotinonitrile analogs function primarily as Chain-Breaking Antioxidants . They neutralize peroxyl radicals (

  • Hydrogen Atom Transfer (HAT): The amino group (

    
    ) or phenolic substituents donate a hydrogen atom (
    
    
    ).
  • Single Electron Transfer (SET): The molecule donates an electron to the radical cation.

The presence of the cyano group allows the resulting unpaired electron to delocalize over the nitrogen atoms, lowering the energy of the transition state.

MechanismRadicalFree Radical (DPPH•)Complex[Analog-Radical] ComplexRadical->ComplexAnalogNicotinonitrile AnalogAnalog->ComplexProduct1Neutralized Radical(DPPH-H)Complex->Product1 H-Atom TransferProduct2Stable Pyridyl RadicalComplex->Product2 Resonance Stabilization

Figure 3: Mechanistic pathway of radical neutralization by nicotinonitrile analogs.

Conclusion

Nicotinonitrile analogs are not merely synthetic intermediates but possess intrinsic antioxidant capabilities that can be tuned via substitution.

  • Best in Class: Analogs incorporating furan or thiazole hybrids show activity comparable to Ascorbic Acid (IC50 ~38 µg/mL).

  • Optimization Strategy: For drug development, focus on C-4 aryl substitutions containing hydroxyl or methoxy groups to maximize HAT capability.

  • Limitation: Simple halogenated derivatives (chloro/bromo) are generally inactive and should be avoided if antioxidant protection is a desired secondary effect.

References

  • Gouda, M. A., et al. (2019).[4] "Synthesis and Antioxidant Activity of Some Novel Nicotinonitrile Derivatives Bearing a Furan Moiety." Journal of Heterocyclic Chemistry.

  • Anwer, K. E., et al. (2023).[5][6] "Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives." ResearchGate.[3]

  • Manna, K., et al. (2014).[5][7] "2-Amino-3-Cyanopyridine: A Bioactive Scaffold."[5][7] International Journal of Pharmaceutical Sciences and Research.

  • Al-Refai, M., et al. (2015). "Synthesis and antioxidant evaluation of some new pyridines." European Journal of Chemistry.[8]

  • Gouda, M. A., & Helal, M. H. (2016). "One-pot pseudo five-component synthesis and antioxidant evaluation of 4,4'-(aryl-methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)." European Journal of Chemistry.[8]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dimethyl-2-phenyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical does not end upon the completion of a reaction. The safe, compliant, and environmentally responsible disposal of chemical waste is a critical, non-negotiable component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,6-Dimethyl-2-phenyl-nicotinonitrile.

The procedural framework outlined herein is grounded in the foundational principles of the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and the Laboratory Standard (29 CFR 1910.1450) from the Occupational Safety and Health Administration (OSHA).[1][2][3] Our primary objective is to transform regulatory requirements into a clear, actionable workflow that ensures the safety of personnel and protects our environment.

Crucial First Step: Before handling or disposing of any chemical, you are required to consult its specific Safety Data Sheet (SDS). The SDS for this compound is the ultimate authority on its specific hazards, handling, and disposal requirements.[3][4] This guide synthesizes best practices based on its chemical structure, but the SDS provides the definitive classification.

Hazard Assessment: Understanding the "Why" Behind the Procedure

The molecular structure of this compound—featuring a substituted pyridine ring and a nitrile functional group—necessitates a cautious approach. A thorough understanding of these structural motifs informs our disposal strategy.

  • Nitrile (-C≡N) Group: Organic nitriles are a class of compounds that must be handled with care. They can be toxic if inhaled, ingested, or absorbed through the skin. A significant concern is their potential to release highly toxic hydrogen cyanide (HCN) gas under acidic conditions or during incomplete combustion. Therefore, segregation from acidic waste streams is paramount.[5]

  • Substituted Pyridine Ring: Pyridine and its derivatives are often flammable liquids or solids and can be harmful.[6][7][8] They typically require storage in well-ventilated areas away from ignition sources.[6][9]

  • Acute Toxicity Potential: Many nitrile-containing compounds are classified by the EPA as "P-listed" acutely toxic hazardous wastes.[2][10] This designation carries more stringent disposal regulations, including smaller accumulation volume limits.[10] It is critical to determine from the SDS if this compound falls into this category.

Treating this compound as a hazardous waste is not merely a suggestion but a mandate based on its chemical properties.[11]

Regulatory Framework: The Pillars of Compliance

All chemical waste disposal is governed by strict federal and local regulations. Adherence is mandatory.

Regulatory Pillar Governing Body Key Requirements for Researchers
Resource Conservation and Recovery Act (RCRA) U.S. Environmental Protection Agency (EPA)Establishes the "cradle-to-grave" management system for hazardous waste.[11] Dictates waste identification, labeling, storage time limits, and disposal through licensed facilities.[12] Prohibits disposal in regular trash or down the sanitary sewer.[1][2]
Occupational Exposure to Hazardous Chemicals in Laboratories (The "Laboratory Standard") Occupational Safety and Health Administration (OSHA)Requires employers to develop a written Chemical Hygiene Plan (CHP).[3][13] The CHP must include standard operating procedures for safe handling and waste disposal, as well as training for all laboratory personnel.[13][14]

Step-by-Step Disposal Protocol

This protocol provides a direct workflow from waste generation to final pickup.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: Based on its chemical family, this compound must be managed as a hazardous waste. Do not dispose of it in the regular trash or sewer system.[1]

  • Segregate at the Point of Generation:

    • Collect waste this compound (and materials contaminated with it) in a dedicated waste container at the satellite accumulation area (SAA), such as in your fume hood.[12]

    • CRITICAL: Keep this waste stream separate from acidic waste. Mixing nitriles with acids can potentially generate deadly hydrogen cyanide gas.

    • Segregate from incompatible materials like strong oxidizing agents.[5]

Step 2: Containerization
  • Select a Compatible Container: Use a container that is in good condition, free of leaks, and chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[2][12] Plastic is often preferred to minimize the risk of breakage.[1]

  • Ensure Proper Closure: The container must have a secure, screw-top lid. It must be kept closed at all times except when you are actively adding waste.[2][12] Do not use stoppers, parafilm, or other loose-fitting closures.

  • Acutely Toxic Waste Consideration: If the SDS identifies the compound as a P-listed waste, the accumulation container must not exceed one quart in volume.[10]

Step 3: Hazardous Waste Labeling

Proper labeling is a primary EPA requirement and is crucial for safety.

  • Affix an EHS Hazardous Waste Tag: Obtain an official hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[1]

  • Complete All Fields Legibly:

    • Write the words "Hazardous Waste" .[1][12]

    • List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[1][12] For mixtures, list all components and their approximate percentages.

    • Indicate the specific hazard(s) by checking the appropriate boxes (e.g., Toxic, Flammable).[1]

    • Fill in the generator's name (Principal Investigator), laboratory location, and the date waste was first added to the container.[1]

Step 4: Accumulation and Storage
  • Store in a Satellite Accumulation Area (SAA): The waste container should be stored at or near the point of generation and under the control of laboratory personnel.[2][12]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.

  • Monitor Fill Level: Do not overfill the container. Stop filling at around 90% capacity to prevent spills and allow for vapor expansion.[12]

  • Adhere to Time and Volume Limits: Once a container is full, it must be removed from the lab within 72 hours.[12] Contact your EHS office for pickup promptly.

Step 5: Decontamination and Disposal of Contaminated Materials
  • Personal Protective Equipment (PPE): Contaminated gloves, weigh boats, and paper towels must be disposed of as hazardous waste.[10][15] Collect these solid materials in a clearly labeled, sealed plastic bag or a designated solid waste container.

  • Empty Containers: An "empty" container that held this compound must still be treated as hazardous waste unless it has been triple-rinsed.[10] The rinsate (the liquid from rinsing) must be collected as hazardous waste.[10]

  • Glassware: Reusable glassware must be decontaminated. Rinse it three times with a suitable solvent (e.g., acetone, ethanol). The first rinse should be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for sewer disposal, but you must consult your institution's EHS for specific guidance.

Emergency Procedures: Small Spill Response

In the event of a small, manageable spill within a fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Contain the Spill: Use a chemical spill kit with absorbent materials like vermiculite or sand to contain the spill.[6]

  • Collect Waste: Carefully sweep the absorbent material into a designated container for hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Dispose of all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's Chemical Hygiene Plan.[14]

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical steps for ensuring the compliant disposal of this compound.

G start Waste Generated (this compound) sds Consult Specific SDS (Mandatory First Step) start->sds hazards Identify Hazards (Toxic, Flammable, etc.) sds->hazards segregate Segregate Waste (Keep from Acids) hazards->segregate container Select Compatible Container (HDPE or Glass, <1 Quart if P-listed) segregate->container label Complete EHS Hazardous Waste Label container->label store Store in SAA with Secondary Containment label->store ehs Container Full? Request EHS Pickup store->ehs end_node Compliant Disposal ehs->end_node

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.